molecular formula C6H15NO B555014 (2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride CAS No. 133736-94-4

(2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride

Cat. No.: B555014
CAS No.: 133736-94-4
M. Wt: 117.19 g/mol
InChI Key: VTQHAQXFSHDMHT-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C6H15NO and its molecular weight is 117.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S,3S)-2-amino-3-methylpentan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-3-5(2)6(7)4-8;/h5-6,8H,3-4,7H2,1-2H3;1H/t5-,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEHCGJWYOKYTE-RIHPBJNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of (2S,3S)-2-Amino-3-methylpentan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stereochemical Imperative of L-Isoleucinol Hydrochloride

(2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride, the hydrochloride salt of L-Isoleucinol, is a chiral amino alcohol of significant interest in synthetic and medicinal chemistry.[1][2] Derived from the natural amino acid L-isoleucine, its value often lies in its specific stereochemical configuration, which is paramount to its function as a chiral building block or a pharmacologically active agent. The molecule possesses two chiral centers at the C2 and C3 positions, giving rise to four possible stereoisomers. Consequently, a rigorous and multi-faceted analytical approach is not merely best practice but an absolute necessity to unequivocally confirm the identity, purity, and, most critically, the absolute stereochemistry of the (2S,3S) configuration.

This guide provides a comprehensive framework for the structural elucidation of this compound. It is designed for researchers and drug development professionals, moving beyond procedural descriptions to explore the underlying scientific principles that govern the selection and execution of each analytical technique. We will delve into a suite of methodologies, from foundational spectroscopic techniques to definitive stereochemical assignments, ensuring a self-validating system of characterization.

PropertyValueSource
IUPAC Name This compound[1]
Synonyms L-Isoleucinol hydrochloride, (2S,3S)-(+)-2-Amino-3-methyl-1-pentanol HCl[1][3]
Molecular Formula C₆H₁₅NO·HCl[1]
Molecular Weight 117.19 g/mol (free base), 153.65 g/mol (HCl salt)[3]
CAS Number 133736-94-4[1]
Appearance White to light yellow viscous liquid or solid[2][4]
Solubility Soluble in polar solvents like water and methanol[1]
Storage -20°C to 4°C, protect from light and moisture[1][2]

The Analytical Workflow: A Multi-Technique Approach

G cluster_0 Initial Assessment cluster_1 Core Structural Elucidation cluster_2 Stereochemical Confirmation cluster_3 Final Confirmation Sample Sample Received ((2S,3S)-2-Amino-3-methylpentan-1-ol HCl) Purity Purity & Identity Screen (LC-MS, ¹H NMR) Sample->Purity Verify sample integrity NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purity->NMR Proceed if pure MS High-Resolution MS (HRMS) Purity->MS Chiral Chiral HPLC NMR->Chiral Confirm connectivity MS->Chiral Xray X-ray Crystallography (Absolute Configuration) Chiral->Xray Confirm enantiomeric excess Polarimetry Optical Rotation Chiral->Polarimetry Report Structural Confirmation & Data Archival Xray->Report Definitive 3D structure Polarimetry->Report Confirm bulk chirality G cluster_0 α-Cleavage cluster_1 Dehydration Parent [M+H]⁺ m/z 118.1 Frag1 [M+H - CH₂OH]⁺ m/z 87.1 Parent->Frag1 - CH₂OH Frag2 [M+H - H₂O]⁺ m/z 100.1 Parent->Frag2 - H₂O

Caption: Key MS fragmentation pathways for the protonated molecule.

Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid ensures the amine remains protonated.

  • Infusion: Infuse the sample directly into an ESI-equipped high-resolution mass spectrometer (e.g., Orbitrap, TOF).

  • Data Acquisition: Acquire data in positive ion mode over a relevant m/z range (e.g., 50-300).

  • Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Use the instrument software to calculate the elemental composition from the accurate mass and compare it to the theoretical formula (C₆H₁₆NO⁺).

    • If performing MS/MS, select the parent ion for collision-induced dissociation (CID) and analyze the resulting fragment ions.

Chiral High-Performance Liquid Chromatography (HPLC): Quantifying Stereopurity

Chiral HPLC is the gold standard for determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral compound. [5]The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Expertise & Causality: The choice of CSP is the most critical parameter. For polar amino alcohols, macrocyclic glycopeptide phases (like teicoplanin-based CHIROBIOTIC T) or cinchona-derived zwitterionic phases (CHIRALPAK ZWIX) are highly effective for separating the underivatized enantiomers. [6]This direct analysis is preferable to derivatization, which adds time and potential sources of error. [7]A multi-technique approach using different CSPs or mobile phases can provide an exceptionally high degree of confidence in the purity assessment.

Protocol: Chiral HPLC Analysis
  • Column Selection: Select a suitable chiral column, for example, a Chiralpak® AD-H or a CHIROBIOTIC T column.

  • Mobile Phase Preparation: Prepare an appropriate mobile phase. For polar compounds on these types of columns, a polar organic mode (e.g., methanol or ethanol with acidic/basic additives) is often a good starting point. An example mobile phase could be Methanol/Acetic Acid/Triethylamine (100/0.1/0.1 v/v/v).

  • Instrumentation Setup:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the detector (e.g., UV at a low wavelength like 210 nm, as the molecule lacks a strong chromophore).

  • Analysis:

    • Prepare a standard of the analyte at ~1 mg/mL.

    • Inject a small volume (e.g., 5-10 µL).

    • Record the chromatogram. The enantiomeric purity is calculated by the relative area of the peaks corresponding to the desired (2S,3S) isomer and any other detected stereoisomers.

Absolute Configuration: The Definitive Proof

While the methods above confirm the structure and relative purity, they do not definitively prove the absolute (R/S) configuration. For this, more specialized techniques are required.

X-ray Crystallography

Single-crystal X-ray crystallography is the only technique that provides an unambiguous, three-dimensional structure of a molecule in the solid state, directly revealing the absolute configuration. [1] Trustworthiness: This method is considered the ultimate proof of stereochemistry. The process involves growing a suitable single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern to build a 3D electron density map of the molecule. The Flack parameter is a key statistical value generated during structure refinement that confirms the correctness of the assigned absolute stereostructure.

Optical Rotation

Measurement of specific rotation using a polarimeter is a classical technique to characterize a chiral molecule. A solution of the pure enantiomer will rotate the plane of plane-polarized light in a specific direction (+ or -) by a specific amount. While not structurally definitive on its own, the measured value can be compared to literature values for the known (2S,3S) isomer to provide strong supporting evidence of the correct enantiomer. [1]For example, a positive sign of rotation is often associated with L-Isoleucinol.

Conclusion

The structural analysis of this compound is a process of systematic, evidence-based confirmation. It begins with foundational NMR and MS to verify the molecular formula and atomic connectivity. It then proceeds to specialized chiral HPLC to quantify stereochemical purity. Finally, definitive proof of the absolute configuration is best achieved through X-ray crystallography, supported by comparative data from optical rotation. By integrating these techniques, each chosen for its specific strengths and ability to validate the others, researchers can achieve an unassailable level of confidence in the structure and quality of this important chiral building block.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2724027, (2S,3S)-2-Amino-3-methyl-1-pentanol. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 91202, 2-Amino-3-methylpentan-1-ol. Retrieved from [Link].

  • Google Patents (2013). US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
  • Chemistry Steps (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link].

  • Zhang, T., Holder, E., Franco, P., & Eksteen, E. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. Retrieved from [Link].

  • Ribeiro, J. A., et al. (2007). Cross Interaction Between Auxiliaries: The Chirality of Amino Alcohols by NMR. Organic Letters, 9(22), 4419–4422. Retrieved from [Link].

  • Wang, Y., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Journal of Mass Spectrometry, 51(1), 58-67. Retrieved from [Link].

  • Guo, J., et al. (2008). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Chirality, 20(3-4), 391-396. Retrieved from [Link].

  • LibreTexts Chemistry (2024). Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link].

  • Nelson, E., Formen, J. S. S. K., & Wolf, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(22), 7751-7757. Retrieved from [Link].

  • Phenomenex (n.d.). Chiral HPLC Separations. Retrieved from [Link].

  • Guo, J., et al. (2008). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Chirality, 20(3-4), 391-396. Retrieved from [Link].

  • Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved from [Link].

  • Wsol, A., et al. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 25(22), 5438. Retrieved from [Link].

Sources

An In-Depth Technical Guide to the Synthesis of (2S,3S)-2-Amino-3-methylpentan-1-ol from L-Isoleucine

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for converting L-isoleucine, a readily available chiral amino acid, into (2S,3S)-2-amino-3-methylpentan-1-ol, also known as L-isoleucinol. Chiral amino alcohols are crucial building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] This document details a robust and well-established protocol involving the protection of the amino group, reduction of the carboxylic acid moiety, and subsequent deprotection. The rationale behind key experimental choices, detailed step-by-step methodologies, and expected outcomes are presented to enable researchers to replicate and adapt this synthesis for their specific applications.

Introduction: The Strategic Importance of Chiral Amino Alcohols

Chiral amino alcohols are a vital class of organic compounds that serve as versatile intermediates in asymmetric synthesis.[3] Their bifunctional nature, possessing both an amino and a hydroxyl group on a chiral scaffold, makes them invaluable precursors for the synthesis of complex molecules with high stereospecificity. (2S,3S)-2-Amino-3-methylpentan-1-ol, derived from the essential amino acid L-isoleucine, retains the inherent chirality of its parent molecule and is a key synthon in the development of various therapeutic agents.[4][5][6]

L-isoleucine, with the systematic IUPAC name (2S,3S)-2-amino-3-methylpentanoic acid, is an ideal starting material due to its natural abundance, high enantiopurity, and the presence of two stereocenters.[7][8][9] The direct reduction of the carboxylic acid functionality in L-isoleucine provides a straightforward and efficient route to the corresponding amino alcohol, L-isoleucinol.[10][11]

Synthetic Strategy: A Three-Pillar Approach

The conversion of L-isoleucine to L-isoleucinol is conceptually a direct reduction. However, the presence of the reactive amino group necessitates a protection-reduction-deprotection strategy to prevent undesirable side reactions and ensure a high yield of the target molecule. This guide will focus on a widely adopted and reliable method:

  • N-Protection: The amino group of L-isoleucine is first protected to prevent its reaction with the reducing agent. The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose due to its ease of introduction and its stability under the subsequent reduction conditions, as well as its facile removal under acidic conditions.[12][13][14]

  • Reduction: The carboxylic acid of the N-Boc protected L-isoleucine is then reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reducing agent for this transformation, capable of reducing carboxylic acids directly to alcohols in high yields.[15][16][17]

  • Deprotection: The final step involves the removal of the Boc protecting group to yield the desired (2S,3S)-2-amino-3-methylpentan-1-ol. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[12]

Synthesis_Workflow L_Isoleucine L-Isoleucine Boc_Protected N-Boc-L-Isoleucine L_Isoleucine->Boc_Protected Boc₂O, Base Reduction_Product N-Boc-(2S,3S)-2-amino- 3-methylpentan-1-ol Boc_Protected->Reduction_Product LiAlH₄, THF Final_Product (2S,3S)-2-Amino- 3-methylpentan-1-ol Reduction_Product->Final_Product TFA or HCl

Figure 1: Overall synthetic workflow from L-isoleucine to (2S,3S)-2-amino-3-methylpentan-1-ol.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible. Adherence to the specified conditions is crucial for achieving the desired outcome with high purity and yield.

Step 1: Synthesis of N-Boc-L-Isoleucine

Causality: The protection of the amino group is paramount to prevent the formation of amides and other byproducts during the reduction step. The Boc group is stable to the strongly basic conditions of the LiAlH₄ reduction but is readily cleaved under acidic conditions that do not affect the final product.[18][19][20]

Protocol:

  • Dissolve L-isoleucine (1.0 eq) in a 1:1 mixture of dioxane and 1 M sodium hydroxide solution.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in dioxane to the cooled reaction mixture with vigorous stirring.[12]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M hydrochloric acid.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield N-Boc-L-isoleucine as a white solid.

Reagent/SolventMolar Eq.Purpose
L-Isoleucine1.0Starting Material
Di-tert-butyl dicarbonate (Boc₂O)1.1Boc Protecting Agent
Dioxane-Solvent
1 M Sodium Hydroxide-Base
1 M Hydrochloric Acid-Acidification
Ethyl Acetate-Extraction Solvent
Brine-Aqueous Wash
Anhydrous Sodium Sulfate-Drying Agent

Table 1: Reagents and their roles in the synthesis of N-Boc-L-Isoleucine.

Step 2: Reduction of N-Boc-L-Isoleucine to N-Boc-(2S,3S)-2-amino-3-methylpentan-1-ol

Causality: Lithium aluminum hydride is a potent reducing agent necessary for the conversion of the carboxylic acid to a primary alcohol. The reaction is highly exothermic and requires careful control of the addition rate and temperature. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.[16]

Protocol:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) in the reaction flask and cool to 0 °C.

  • Dissolve N-Boc-L-isoleucine (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the solution of N-Boc-L-isoleucine dropwise to the stirred suspension of LiAlH₄ at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting mixture at room temperature until a granular precipitate forms.

  • Filter the solid and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude N-Boc-(2S,3S)-2-amino-3-methylpentan-1-ol.

Reagent/SolventMolar Eq.Purpose
N-Boc-L-Isoleucine1.0Substrate
Lithium Aluminum Hydride (LiAlH₄)2.0-3.0Reducing Agent
Anhydrous Tetrahydrofuran (THF)-Solvent
Water-Quenching Agent
15% Sodium Hydroxide-Quenching Agent

Table 2: Reagents and their roles in the reduction of N-Boc-L-Isoleucine.

Step 3: Deprotection to (2S,3S)-2-Amino-3-methylpentan-1-ol

Causality: The Boc group is labile to strong acids. Treatment with trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent efficiently removes the protecting group, yielding the ammonium salt of the final product. Subsequent neutralization liberates the free amino alcohol.

Protocol:

  • Dissolve the crude N-Boc-(2S,3S)-2-amino-3-methylpentan-1-ol in dichloromethane (DCM) or dioxane.

  • Add an excess of trifluoroacetic acid (TFA) or a saturated solution of HCl in dioxane at room temperature.

  • Stir the solution for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

  • Dissolve the residue in water and wash with an organic solvent (e.g., ether or DCM) to remove any non-polar impurities.

  • Adjust the pH of the aqueous layer to >10 with a strong base (e.g., 2 M NaOH).

  • Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2S,3S)-2-amino-3-methylpentan-1-ol. The product can be further purified by distillation or crystallization.[21]

Reagent/SolventPurpose
N-Boc-(2S,3S)-2-amino-3-methylpentan-1-olSubstrate
Trifluoroacetic Acid (TFA) or HCl in DioxaneDeprotecting Agent
Dichloromethane (DCM) or DioxaneSolvent
2 M Sodium HydroxideBase for Neutralization
Ethyl Acetate or DichloromethaneExtraction Solvent

Table 3: Reagents and their roles in the deprotection step.

Characterization and Purity Assessment

The identity and purity of the final product, (2S,3S)-2-amino-3-methylpentan-1-ol, should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess the enantiomeric and diastereomeric purity, ensuring that the stereochemistry of the starting L-isoleucine has been retained throughout the synthesis.[22]

Conclusion: A Reliable Pathway to a Key Chiral Building Block

The synthesis of (2S,3S)-2-amino-3-methylpentan-1-ol from L-isoleucine via an N-Boc protected intermediate is a well-established and efficient method for accessing this valuable chiral building block. The protocol outlined in this guide is robust and provides a clear, step-by-step procedure with explanations for the critical experimental choices. By following this self-validating system, researchers in drug development and organic synthesis can reliably produce high-purity L-isoleucinol for their diverse applications.

Chemical_Structures cluster_0 L-Isoleucine cluster_1 N-Boc-L-Isoleucine cluster_2 (2S,3S)-2-Amino-3-methylpentan-1-ol L_Isoleucine L_Isoleucine Boc_Protected Boc_Protected Final_Product Final_Product

Figure 2: Chemical structures of key compounds in the synthesis.

References

  • Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143.
  • Eibler, D., Abdurahman, H., Ruoff, T., & Vetter, W. (2017). Unexpected Formation of Low Amounts of (R)-Configurated anteiso-Fatty Acids in Rumen Fluid Experiments. Journal of Agricultural and Food Chemistry, 65(4), 845-852.
  • ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

  • Mamer, O. A., & Tjoa, S. S. (1992). On the mechanisms of the formation of L-alloisoleucine and the 2-hydroxy-3-methylvaleric acid stereoisomers from L-isoleucine in maple syrup urine disease patients and in normal humans. Journal of Biological Chemistry, 267(31), 22141-22146.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Google Patents. (1988). Process for the separation of L-leucine and L-isoleucine.
  • National Center for Biotechnology Information. (n.d.). Crystal structure of a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid. Retrieved from [Link]

  • PubMed. (2020). Isoleucine Residues Determine Chiral Discrimination of Odorant-Binding Protein. Retrieved from [Link]

  • CHIMIA. (2012). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. Retrieved from [Link]

  • PubMed. (1986). On the mechanism of L-alloisoleucine formation: studies on a healthy subject and in fibroblasts from normals and patients with maple syrup urine disease. Retrieved from [Link]

  • University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • PubMed. (1992). On the mechanisms of the formation of L-alloisoleucine and the 2-hydroxy-3-methylvaleric acid stereoisomers from L-isoleucine in maple syrup urine disease patients and in normal humans. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • PubMed. (2023). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Retrieved from [Link]

  • Organic Syntheses. (1985). REDUCTION OF α-AMINO ACIDS: L-VALINOL. Retrieved from [Link]

  • RSC Publishing. (2020). Benchmarking a new segmented K-band chirped-pulse microwave spectrometer and its application to the conformationally rich amino alcohol isoleucinol. Retrieved from [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoleucine. Retrieved from [Link]

  • Frontiers. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Retrieved from [Link]

  • PubMed. (1979). [Separation of a mixture of L-isoleucine and L-leucine]. Retrieved from [Link]

  • RSC Publishing. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • News-Medical.Net. (n.d.). What are Leucine and Isoleucine?. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Veeprho. (n.d.). Isoleucine Impurities and Related Compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. Retrieved from [Link]

  • ResearchGate. (2014). Chronic Supplementation with L-Isoleucine Alone or in Combination with Exercise Reduces Hepatic Cholesterol Levels with No Effect on Serum Glucose, Insulin, or Lipids in Rats Fed a High Fructose Diet. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • PubMed. (1995). Formation of L-alloisoleucine in vivo: an L-[13C]isoleucine study in man. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). L-Isoleucine. Retrieved from [Link]

  • PubMed. (1996). Trace analysis in chiral separation of selected amino enantiomers. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,3-Dimethylbuttersäure. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of L-Isoleucinol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of L-Isoleucinol Hydrochloride

L-Isoleucinol, the amino alcohol derivative of the essential amino acid L-isoleucine, is a valuable chiral precursor in the synthesis of a wide array of bioactive molecules. Its hydrochloride salt is often preferred in practical applications due to its enhanced stability and solubility in aqueous media. Accurate and thorough characterization of this compound is paramount to ensure the integrity of subsequent synthetic steps and the quality of the final product. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data pertinent to L-Isoleucinol hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For L-Isoleucinol hydrochloride, both ¹H and ¹³C NMR provide a detailed picture of its molecular framework.

Synthesis of L-Isoleucinol

The typical laboratory synthesis of L-Isoleucinol involves the reduction of L-isoleucine. A common and effective method is the use of a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, like tetrahydrofuran (THF). The carboxylic acid functional group of L-isoleucine is selectively reduced to a primary alcohol, yielding L-Isoleucinol. Subsequent treatment with hydrochloric acid affords the desired L-Isoleucinol hydrochloride.

Synthesis LIso L-Isoleucine LAH 1. LiAlH4, THF 2. H2O (workup) LIso->LAH Reduction LIol L-Isoleucinol LAH->LIol HCl HCl LIol->HCl Acidification LIolHCl L-Isoleucinol Hydrochloride HCl->LIolHCl

Caption: Synthesis of L-Isoleucinol Hydrochloride.

¹H NMR Spectroscopy

The ¹H NMR spectrum of L-Isoleucinol hydrochloride provides a wealth of information regarding the proton environment within the molecule. The following table summarizes the expected chemical shifts, multiplicities, and assignments. The data for the free base, L-Isoleucinol, is presented alongside the predicted shifts for the hydrochloride salt. The formation of the ammonium salt upon protonation of the amine by HCl leads to a significant downfield shift of the neighboring protons due to the inductive effect of the positively charged nitrogen.

Proton Assignment L-Isoleucinol (Free Base) ¹H NMR Data (CDCl₃, 400 MHz) Predicted L-Isoleucinol Hydrochloride ¹H NMR Data (D₂O) Rationale for Shift in Hydrochloride Salt
-CH(NH₂)- ~2.8 ppm (m)~3.5-3.7 ppm (m)The proton on the carbon bearing the amino group is significantly deshielded by the adjacent positively charged ammonium group.
-CH₂OH ~3.5 ppm (dd), ~3.7 ppm (dd)~3.8-4.0 ppm (m)The diastereotopic protons of the hydroxymethyl group are also influenced by the nearby ammonium group, leading to a downfield shift.
-CH(CH₃)CH₂CH₃ ~1.6 ppm (m)~1.8-2.0 ppm (m)This methine proton experiences a moderate downfield shift due to its proximity to the electron-withdrawing ammonium group.
-CH₂CH₃ ~1.2-1.4 ppm (m)~1.4-1.6 ppm (m)The methylene protons are further from the ammonium center, resulting in a less pronounced downfield shift.
-CH(CH₃)- ~0.9 ppm (d)~1.0-1.1 ppm (d)The methyl group attached to the chiral center is slightly deshielded.
-CH₂CH₃ ~0.9 ppm (t)~1.0-1.1 ppm (t)The terminal methyl group is least affected but may show a minor downfield shift.
-NH₂/-NH₃⁺ Broad singlet, variableBroad singlet, ~7.5-8.5 ppmThe amine protons of the free base are typically broad and their chemical shift is concentration-dependent. In the hydrochloride salt, the ammonium protons are deshielded and appear significantly downfield. In D₂O, this signal will exchange and disappear.
-OH Broad singlet, variableExchanges with D₂OThe hydroxyl proton signal is often broad and its position is variable. In D₂O, it will exchange with the solvent and will not be observed.

Note: The predicted shifts are estimates and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Similar to the ¹H NMR, the formation of the hydrochloride salt results in downfield shifts for carbons near the protonated amine.

Carbon Assignment L-Isoleucinol (Free Base) ¹³C NMR Data (CDCl₃, 100 MHz) Predicted L-Isoleucinol Hydrochloride ¹³C NMR Data (D₂O) Rationale for Shift in Hydrochloride Salt
-CH(NH₂)- ~58 ppm~60-62 ppmThe carbon directly attached to the nitrogen experiences a significant downfield shift upon protonation of the amine.
-CH₂OH ~65 ppm~66-68 ppmThis carbon is also deshielded due to the inductive effect of the nearby ammonium group.
-CH(CH₃)CH₂CH₃ ~38 ppm~39-41 ppmA moderate downfield shift is expected for this carbon.
-CH₂CH₃ ~25 ppm~26-28 ppmThe effect of the ammonium group is less pronounced at this distance.
-CH(CH₃)- ~16 ppm~17-19 ppmA minor downfield shift is anticipated.
-CH₂CH₃ ~11 ppm~12-14 ppmThe terminal methyl carbon is the least affected.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of L-Isoleucinol hydrochloride will exhibit characteristic absorptions for the hydroxyl, ammonium, and aliphatic C-H bonds.

IR_Analysis cluster_workflow IR Spectroscopy Workflow cluster_interpretation Key Vibrational Modes Sample L-Isoleucinol HCl Sample IR_Spec FTIR Spectrometer Sample->IR_Spec Acquisition Spectrum IR Spectrum IR_Spec->Spectrum Analysis Spectral Interpretation Spectrum->Analysis OH O-H Stretch (broad, ~3300 cm⁻¹) Analysis->OH NH N-H Stretch (Ammonium) (broad, ~3000-2800 cm⁻¹) Analysis->NH CH C-H Stretch (~2960-2850 cm⁻¹) Analysis->CH NH_bend N-H Bend (Ammonium) (~1600-1500 cm⁻¹) Analysis->NH_bend OH_bend O-H Bend (~1400 cm⁻¹) Analysis->OH_bend CN_stretch C-N Stretch (~1200-1000 cm⁻¹) Analysis->CN_stretch

Caption: Workflow for IR analysis of L-Isoleucinol HCl.

The key differences between the IR spectrum of L-Isoleucinol and its hydrochloride salt are the absorptions related to the amino/ammonium group.

  • O-H Stretch: A broad absorption band is expected in the region of 3400-3200 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group. This broadening is due to hydrogen bonding.

  • N-H Stretch (Ammonium): In the hydrochloride salt, the primary amine is protonated to an ammonium ion (-NH₃⁺). This gives rise to a very broad and strong absorption band in the 3200-2800 cm⁻¹ region, often with multiple sub-peaks. This broad feature is characteristic of ammonium salts.

  • C-H Stretch: Sharp to medium intensity peaks will be observed in the 2960-2850 cm⁻¹ range, corresponding to the asymmetric and symmetric stretching vibrations of the methyl and methylene groups.

  • N-H Bend (Ammonium): The bending vibration of the N-H bonds in the ammonium group is expected to appear in the 1600-1500 cm⁻¹ region.

  • C-O Stretch: A strong absorption band corresponding to the C-O stretching of the primary alcohol will be present in the 1050-1150 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. For L-Isoleucinol hydrochloride, electrospray ionization (ESI) is a suitable soft ionization technique.

In the positive ion mode ESI-MS spectrum of L-Isoleucinol hydrochloride, the base peak would correspond to the protonated molecule of the free base, [M+H]⁺, where M is L-Isoleucinol. The chloride ion is not typically observed as it is a counter-ion.

  • Molecular Ion: The expected molecular weight of L-Isoleucinol (C₆H₁₅NO) is approximately 117.19 g/mol . Therefore, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 118.19.

  • Fragmentation Pattern: The fragmentation of L-Isoleucinol in the mass spectrometer would likely proceed through characteristic pathways for amino alcohols. Common fragmentation patterns include:

    • Loss of water (-18 Da): Fragmentation of the protonated molecule can lead to the loss of a water molecule, resulting in a fragment at m/z ~100.18.

    • Loss of the hydroxymethyl group (-31 Da): Cleavage of the C-C bond adjacent to the nitrogen can result in the loss of the -CH₂OH group, giving a fragment at m/z ~87.18.

    • Alpha-cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a common fragmentation pathway for amines.

Conclusion

The spectroscopic characterization of L-Isoleucinol hydrochloride is a critical step in its application in research and development. This guide provides a comprehensive overview of the expected NMR, IR, and MS data, based on the known spectra of the free base and fundamental spectroscopic principles. By understanding the key spectral features and the influence of hydrochloride formation, researchers can confidently identify and assess the purity of this important chiral building block. The provided data and interpretations serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development.

References

  • PubChem. (n.d.). (2S,3S)-2-Amino-3-methyl-1-pentanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Chem LibreTexts. (2023). Spectroscopy of Amines. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Amino-3-methyl-1-butanol. Wiley Science Solutions. Retrieved from [Link]

A Comprehensive Technical Guide to the Solubility Profile of (2S,3S)-2-Amino-3-methylpentan-1-ol Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Critical Role of Solubility in Pharmaceutical Development

In the landscape of pharmaceutical sciences, the journey of a drug molecule from a promising candidate to a viable therapeutic is paved with intricate challenges. Among the most fundamental of these is the characterization of its physicochemical properties, with solubility standing out as a cornerstone of developability. The dissolution of an active pharmaceutical ingredient (API) is a prerequisite for its absorption and subsequent systemic availability. For researchers, scientists, and drug development professionals, a comprehensive understanding of an API's solubility profile in various solvent systems is not merely academic; it is a critical determinant of formulation strategies, purification processes, and ultimately, the therapeutic efficacy of the final drug product.

This in-depth technical guide is dedicated to the solubility profile of (2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride, a chiral amino alcohol of significant interest in synthetic and medicinal chemistry. As the hydrochloride salt of L-isoleucinol, its enhanced polarity and aqueous solubility are notable.[1] However, a thorough understanding of its behavior in a diverse range of organic solvents is essential for applications such as reaction chemistry, crystallization for purification, and the development of non-aqueous or co-solvent formulations. This guide provides a scientifically grounded exploration of its solubility, offering both theoretical insights and practical methodologies for its determination. We will delve into the molecular characteristics that govern its solubility, present a systematic experimental approach for its quantification, and provide a detailed analysis of its solubility in various organic solvent classes.

Molecular Structure and Physicochemical Properties: The Foundation of Solubility

This compound is a chiral molecule with the chemical formula C6H16ClNO.[1] The molecule possesses several key functional groups that dictate its solubility behavior: a primary amine, a primary alcohol (hydroxyl group), and a branched alkyl chain, with the amine protonated to form the hydrochloride salt.

PropertyValueSource
Molecular FormulaC6H15NO (free base)[2][3][4]
Molecular Weight117.19 g/mol (free base)[2][4][5]
AppearanceWhite to light yellow viscous liquid (free base)[3]
Melting Point32.5-37.3 °C (free base)[3]
Boiling Point87-89 °C @ 10 Torr (free base)[3]
XLogP30.4 (free base)[3][4][5]

The presence of the hydroxyl (-OH) and the protonated amino (-NH3+) groups makes the molecule highly polar and capable of acting as both a hydrogen bond donor and acceptor.[6] This is the primary reason for its good solubility in polar solvents, particularly water and short-chain alcohols.[1] The hydrochloride salt form significantly enhances its polarity compared to the free base, favoring dissolution in solvents that can effectively solvate the charged ammonium group and the chloride counter-ion.

Conversely, the pentyl backbone, with its methyl and ethyl branches, introduces a degree of lipophilicity. This nonpolar character will influence its solubility in less polar organic solvents. The interplay between the highly polar ionic head and the nonpolar alkyl chain is the central theme in understanding its solubility across a spectrum of solvents.

Experimental Determination of Solubility: A Validated Protocol

To ensure scientific rigor, the determination of solubility must follow a robust and reproducible protocol. The equilibrium shake-flask method is the gold standard for generating thermodynamic solubility data.[7] This section details a comprehensive, self-validating workflow for determining the solubility of this compound.

The Equilibrium Shake-Flask Method: A Step-by-Step Protocol

This method involves equilibrating an excess of the solid solute with a known volume of the solvent at a constant temperature until the solution is saturated.

Materials and Equipment:

  • This compound (purity >99%)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or sealed flasks

  • Temperature-controlled orbital shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Charged Aerosol Detector)

Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid remains at equilibrium.

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25°C). Agitate the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. The equilibration time should be established by taking samples at various time points until the concentration of the dissolved solid remains constant.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. For finer suspensions, centrifugation is recommended to ensure complete separation of the solid and liquid phases.[7]

  • Sampling and Dilution: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any remaining solid particles. Accurately dilute the filtered sample with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved this compound.

  • Solid Phase Analysis: After the experiment, recover the remaining solid from the vials and analyze it using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC). This crucial step verifies that the solid has not undergone any polymorphic transformation during the experiment, which could alter its solubility.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the equilibrium solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Seal and Agitate at Constant Temperature B->C D Allow Solid to Settle / Centrifuge C->D E Sample and Filter Supernatant D->E F Dilute Sample E->F G Quantify by HPLC F->G I Final Solubility Data G->I Calculate Solubility H Analyze Remaining Solid (XRPD/DSC) H->I G cluster_solute Solute Crystal Lattice cluster_solvent Solvent Properties cluster_outcome Solubility Outcome Solute (2S,3S)-2-Amino-3-methylpentan-1-ol HCl - Ionic Bonds - Hydrogen Bonds Dissolution Dissolution Process Solute->Dissolution Lattice Energy (to overcome) Solvent Organic Solvent - Polarity (Dielectric Constant) - H-Bonding Capacity Solvent->Dissolution Solvation Energy (to release) HighSol High Solubility (Solvation Energy > Lattice Energy) Dissolution->HighSol e.g., Methanol, DMSO LowSol Low Solubility (Lattice Energy > Solvation Energy) Dissolution->LowSol e.g., Toluene, Ethyl Acetate

Caption: Factors Influencing the Dissolution Process.

Conclusion and Applications

The solubility profile of this compound is dominated by its highly polar, ionic character. It is readily soluble in polar protic and aprotic solvents and exhibits very limited solubility in nonpolar organic solvents. This comprehensive understanding is invaluable for several key areas in drug development:

  • Reaction Chemistry: For synthetic transformations involving this molecule, the choice of solvent must ensure sufficient solubility of the starting material. Methanol, ethanol, or DMF would be suitable choices, while nonpolar solvents would be inappropriate.

  • Crystallization and Purification: The significant difference in solubility between polar and nonpolar solvents can be exploited for purification. For instance, the compound could be dissolved in a minimal amount of hot methanol or ethanol, and a nonpolar anti-solvent like ethyl acetate or toluene could be added to induce crystallization, leaving impurities behind in the solvent mixture.

  • Formulation Development: The solubility data is crucial for developing liquid formulations. For non-aqueous injectable or oral solutions, a solvent system would need to be designed using solvents in which the compound is highly soluble, such as a blend of polar excipients.

This guide provides a foundational understanding and a practical framework for assessing the solubility of this compound. The presented methodologies and data empower researchers and scientists to make informed decisions in the laboratory and during the critical phases of drug development.

References

  • PubChem. (n.d.). (2S,3S)-2-Amino-3-methyl-1-pentanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-methylpentan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 23). 3.1: Functional Groups. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. InTech. Retrieved from [Link]

  • Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. Retrieved from [Link]

  • NCERT. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • S. D'Agostino, et al. (2024). Predicting drug solubility in organic solvents mixtures. University of Padua. Retrieved from [Link]

  • CK-12 Foundation. (2012, February 23). Functional Groups. Retrieved from [Link]

Sources

The Emergence of a Chiral Workhorse: A Technical Guide to L-Isoleucinol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of L-Isoleucinol, a chiral amino alcohol derived from the essential amino acid L-isoleucine. While the history of its parent amino acid dates back to the early 20th century, L-Isoleucinol has carved its own niche in the realm of modern organic chemistry. This document details its discovery and historical context, provides a comprehensive overview of its chemical and physical properties, and offers detailed, field-proven protocols for its synthesis and application as a chiral auxiliary in asymmetric synthesis. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage the stereodirecting power of this versatile research chemical.

Introduction: The Value of Chirality in Chemical Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, the control of stereochemistry is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensional arrangement, with different enantiomers or diastereomers exhibiting vastly different, and sometimes deleterious, effects. Chiral auxiliaries are powerful tools in this context, acting as temporary, covalently-bonded stereodirecting groups that guide the formation of a new stereocenter with a high degree of selectivity.[1]

L-Isoleucinol, with its dual stereocenters inherited from L-isoleucine, has emerged as a valuable precursor for the synthesis of highly effective chiral auxiliaries. Its predictable stereochemistry and the steric hindrance imparted by its sec-butyl group make it a reliable and versatile tool for achieving high levels of asymmetric induction in a variety of chemical transformations. This guide will illuminate the path from the foundational discovery of its parent amino acid to the practical application of L-Isoleucinol in the modern research laboratory.

A Legacy of Asymmetry: Discovery and Historical Context

The story of L-Isoleucinol is intrinsically linked to its progenitor, L-isoleucine. The journey began with the broader exploration of amino acids, the fundamental building blocks of proteins. While the synthesis of racemic isoleucine was first reported in 1905 by French chemists Bouveault and Locquin, the isolation and characterization of the naturally occurring L-isomer from protein hydrolysates paved the way for its use as a chiral starting material.[2]

The development of powerful reducing agents in the mid-20th century, most notably lithium aluminum hydride (LiAlH4), enabled the straightforward conversion of the carboxylic acid moiety of amino acids into their corresponding amino alcohols.[3] While a specific seminal publication detailing the first synthesis of L-Isoleucinol is not readily apparent in the historical literature, its preparation is a logical and well-established extension of this methodology, which became commonplace in synthetic organic chemistry laboratories. The true value and widespread use of L-Isoleucinol as a research chemical grew with the pioneering work of chemists like E.J. Corey and David A. Evans in the 1970s and 1980s, who developed and popularized the use of chiral auxiliaries, such as oxazolidinones derived from amino alcohols, for asymmetric synthesis.[1]

Chemical & Physical Properties of L-Isoleucinol

A thorough understanding of the physicochemical properties of L-Isoleucinol is essential for its effective use in the laboratory.

PropertyValue
Chemical Formula C₆H₁₅NO
Molecular Weight 117.19 g/mol
Appearance White crystalline powder or liquid
Melting Point 36-39 °C
Boiling Point 97 °C at 14 mmHg
Solubility Soluble in water, ethanol, and other polar organic solvents.
CAS Number 24629-25-2

Note: Physical properties can vary slightly depending on the purity and the source of the material.

Synthesis of L-Isoleucinol from L-Isoleucine

The most common and efficient method for the preparation of L-Isoleucinol is the reduction of the carboxylic acid functionality of L-isoleucine. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity and chemoselectivity.


}

Synthesis of L-Isoleucinol from L-Isoleucine.

Experimental Protocol: Reduction of L-Isoleucine with LiAlH₄

This protocol is adapted from a well-established procedure for the synthesis of L-valinol from L-valine and can be reliably applied to the synthesis of L-Isoleucinol.[4]

Materials:

  • L-Isoleucine

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl ether

  • 15% aqueous sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Nitrogen inlet

  • Ice bath

  • Dropping funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: An oven-dried 3-liter, three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet. The apparatus is flushed with dry nitrogen.

  • Reagent Addition: The flask is charged with a suspension of LiAlH₄ (1.26 mol) in 1200 mL of anhydrous THF. The mixture is cooled to 10°C in an ice bath.

  • Substrate Addition: L-Isoleucine (0.85 mol) is added in portions over a 30-minute period. The addition should be controlled to prevent an overly vigorous evolution of hydrogen gas.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then heated to reflux and maintained at reflux for 16 hours under a nitrogen atmosphere.

  • Quenching: The reaction mixture is cooled to 10°C in an ice bath and diluted with 1000 mL of ethyl ether. The reaction is carefully quenched by the sequential, dropwise addition of 47 mL of water, followed by 47 mL of 15% aqueous NaOH, and finally 141 mL of water. Caution: The quenching process is highly exothermic and generates hydrogen gas. It must be performed slowly and with adequate cooling.

  • Workup: The resulting white precipitate is stirred for 30 minutes and then removed by filtration through a Büchner funnel. The filter cake is washed with three 150 mL portions of ethyl ether.

  • Isolation and Purification: The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure using a rotary evaporator. The resulting crude L-Isoleucinol is purified by vacuum distillation to yield the final product.

Expected Yield: 70-75%

Application of L-Isoleucinol in Asymmetric Synthesis

A primary application of L-Isoleucinol in research is its use as a precursor for the synthesis of chiral auxiliaries, most notably Evans-type oxazolidinones. These auxiliaries are then acylated and subjected to diastereoselective reactions, such as alkylations and aldol additions.[5]


}

Workflow for Asymmetric Synthesis using an L-Isoleucinol-derived Chiral Auxiliary.

Mechanism of Stereodirection

The high degree of stereoselectivity achieved with L-Isoleucinol-derived oxazolidinone auxiliaries is a result of steric hindrance in the transition state. Upon deprotonation, the N-acyl oxazolidinone forms a rigid, chelated (Z)-enolate. The bulky sec-butyl group at the 4-position of the oxazolidinone effectively blocks one face of the enolate, forcing the incoming electrophile to approach from the less hindered face. This facial bias directs the formation of one diastereomer in high excess.[5]

Experimental Protocol: Diastereoselective Alkylation of an L-Isoleucinol-Derived Oxazolidinone

This protocol is a representative example of how an L-Isoleucinol-derived chiral auxiliary can be used to achieve a highly diastereoselective alkylation. The first step would be the synthesis of the oxazolidinone from L-Isoleucinol, followed by acylation and then the alkylation.

Part A: Synthesis of the N-Acyl Oxazolidinone (Conceptual - requires prior synthesis of the oxazolidinone from L-Isoleucinol)

  • The L-Isoleucinol-derived oxazolidinone is acylated with an appropriate acylating agent (e.g., propionyl chloride or propionic anhydride) in the presence of a base (e.g., triethylamine or pyridine) and a catalyst (e.g., DMAP) in an aprotic solvent (e.g., dichloromethane).

  • The reaction is worked up and the product is purified by column chromatography to yield the N-propionyl oxazolidinone.

Part B: Diastereoselective Alkylation [5]

Materials:

  • N-propionyl-(4S,5S)-4-sec-butyl-2-oxazolidinone

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Anhydrous tetrahydrofuran (THF)

  • Allyl iodide

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone)

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Enolate Formation: A solution of the N-propionyl oxazolidinone (1 equiv) in anhydrous THF is cooled to -78°C in a dry ice/acetone bath under a nitrogen atmosphere. A solution of NaHMDS (1.1 equiv) in THF is added dropwise via syringe. The solution is stirred at -78°C for 30 minutes to ensure complete formation of the sodium enolate.

  • Alkylation: Allyl iodide (1.2 equiv) is added dropwise to the enolate solution at -78°C. The reaction mixture is stirred at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching and Workup: The reaction is quenched at -78°C by the addition of saturated aqueous NH₄Cl. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The diastereomeric ratio of the product can be determined by gas chromatography (GC) or ¹H NMR analysis of the crude reaction mixture.

Expected Diastereoselectivity: >95:5

Part C: Cleavage of the Chiral Auxiliary

The chiral auxiliary can be cleaved under various conditions to yield the desired enantiomerically enriched carboxylic acid, alcohol, or aldehyde, and the auxiliary can often be recovered and reused. For example, hydrolysis with lithium hydroxide and hydrogen peroxide will yield the carboxylic acid.

Conclusion

L-Isoleucinol stands as a testament to the power of leveraging the chiral pool of naturally occurring molecules for the advancement of synthetic chemistry. Its straightforward synthesis from L-isoleucine and its efficacy as a precursor to robust chiral auxiliaries have cemented its place as a valuable tool for researchers in academia and industry. The ability to predictably and efficiently control the stereochemical outcome of reactions is a cornerstone of modern drug discovery and development, and L-Isoleucinol will undoubtedly continue to play a significant role in the synthesis of complex, biologically active molecules for the foreseeable future.

References

  • Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (Vol. 35, pp. 249-286). Humana Press.
  • Okawara, M., et al. (2015). Synthesis of L-leucyl-L-isoleucine and L-isoleucyl-L-leucine. Russian Journal of Organic Chemistry, 51(5), 615-618.
  • Wikipedia. (2023). Chiral auxiliary. Retrieved January 25, 2026, from [Link]

  • Lloyd-Williams, P., et al. (1994). Synthesis of D-alloisoleucine from L-isoleucine and from (S)-2-methylbutan-1-ol. Synthesis of isostatine. Journal of the Chemical Society, Perkin Transactions 1, (14), 1881-1887.
  • Kovalenko, E. A., et al. (2015). Supramolecular System of Aminoacids and Cucurbit[6]uril: NMR Studies in Solution. ResearchGate.

  • Wuxi Jinghai Amino Acid Co., Ltd. (2024). What Are The Applications of L-Isoleucine. Retrieved January 25, 2026, from [Link]

  • Gante, J. (1994). Amino Acid Derived Auxiliaries. In Stereoselective Synthesis (Houben-Weyl) (Vol. 21a, pp. 541-578). Georg Thieme Verlag.
  • Zhang, H., et al. (2025). Design and application of l-isoleucine-derived helical polyisocyanide catalyst for asymmetric aldol and oxa-Michael–aldol cascade reactions. New Journal of Chemistry.
  • Clariant. (2001). Process for the preparation of lithium aluminium hydride solutions.
  • Hungarian Journal of Industry and Chemistry. (2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione.
  • McKennon, M. J., et al. (1993). A Convenient Reduction of Amino Acids to Enantiomerically Pure 2-Amino Alcohols. Organic Syntheses, 71, 165.
  • Wikipedia. (2023). Isoleucine. Retrieved January 25, 2026, from [Link]

  • Mowlem, T. J., et al. (1991). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Laboratory.
  • National Institute of Standards and Technology. (n.d.). L-Isoleucine. NIST Chemistry WebBook. Retrieved January 25, 2026, from [Link]

  • de Figueiredo, R. M., et al. (2016). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Journal of the Brazilian Chemical Society, 27(8), 1431-1463.
  • PrepChem. (n.d.). Preparation of lithium aluminum hydride. Retrieved January 25, 2026, from [Link]

  • Mase, N., et al. (2010). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction.
  • ScienceMadness. (2008). Synthesis of LiAlH4 Starting from "Scratch". Retrieved January 25, 2026, from [Link]

  • Victor Antony Raj, M., et al. (2014). Growth and Characterization of L-Isoleucine based nonlinear optical single crystals. International Journal of ChemTech Research, 6(3), 1647-1650.
  • Iavarone, C., et al. (2000). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. European Journal of Organic Chemistry, 2000(12), 2269-2274.
  • PubChem. (n.d.). L-isoleucine biosynthesis I (from threonine). Retrieved January 25, 2026, from [Link]

  • Watson, E. E., et al. (2021). Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis. Frontiers in Chemistry, 9, 688841.
  • ResearchGate. (2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione.
  • Wikipedia. (2023). Lithium aluminium hydride. Retrieved January 25, 2026, from [Link]

  • Perryman, M. S., et al. (2017). NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Organic & Biomolecular Chemistry, 15(42), 8966-8973.
  • Cleveland Clinic. (2021). Amino Acids. Retrieved January 25, 2026, from [Link]

  • Córdova, A., et al. (2002). Acyclic amino acid-catalyzed direct asymmetric aldol reactions: alanine, the simplest stereoselective organocatalyst.
  • ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. Retrieved January 25, 2026, from [Link]

  • Tuchman, M., et al. (1987). Microbial synthesis of L-[15N]leucine L-[15N]isoleucine, and L-[3-13C]-and L-[3'-13C]isoleucines studied by nuclear magnetic resonance and gas chromatography-mass spectrometry. Journal of Biological Chemistry, 262(33), 16296-16301.
  • Ismail, A., et al. (2022). Enhancement of Non-Enzymatic Antioxidants in Eutrema salsugineum Under Salt Stress Depends on Salicylate Depletion. International Journal of Molecular Sciences, 23(19), 11843.

Sources

Methodological & Application

The Strategic deployment of (2S,3S)-2-Amino-3-methylpentan-1-ol in Stereoselective Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quintessential Role of Chiral Building Blocks in Modern Synthesis

In the intricate world of natural product synthesis, the precise control of stereochemistry is paramount. The biological activity of complex molecules is intrinsically linked to their three-dimensional architecture. Consequently, the ability to selectively construct stereocenters is a defining challenge and a measure of synthetic elegance and efficiency. Chiral building blocks, enantiomerically pure compounds that are incorporated into a larger molecule, represent a cornerstone of modern asymmetric synthesis.[1] Among these, amino alcohols derived from the chiral pool of natural amino acids are particularly valuable due to their bifunctional nature and inherent stereochemical information.

This application note delves into the strategic application of (2S,3S)-2-amino-3-methylpentan-1-ol , also known as L-isoleucinol , as a versatile chiral building block in the synthesis of complex natural products. Derived from the essential amino acid L-isoleucine, this C6 amino alcohol offers two contiguous stereocenters, providing a robust platform for inducing chirality in subsequent chemical transformations. We will explore its utility through a detailed examination of its application in the asymmetric total synthesis of the marine alkaloid (+)-Ptilocaulin, a potent antimicrobial and cytotoxic agent. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of chiral building blocks for the efficient and stereocontrolled synthesis of biologically active molecules.

(2S,3S)-2-Amino-3-methylpentan-1-ol: A Profile of a Versatile Chiral Synthon

(2S,3S)-2-Amino-3-methylpentan-1-ol is a chiral amino alcohol that serves as a valuable starting material in organic synthesis.[2][3] Its utility stems from the well-defined stereochemistry at the C2 and C3 positions, which can be exploited to direct the formation of new stereocenters with high diastereoselectivity.

Property Value Reference
IUPAC Name (2S,3S)-2-amino-3-methylpentan-1-ol
Common Name L-Isoleucinol
CAS Number 24629-25-2
Molecular Formula C6H15NO
Molecular Weight 117.19 g/mol
Appearance White to light yellow viscous liquid
Melting Point 32.5-37.3 °C
Boiling Point 87-89 °C @ 10 Torr

The presence of both an amino and a hydroxyl group allows for a wide range of chemical modifications, enabling its incorporation into diverse molecular frameworks. The amino group can be protected and later utilized for the formation of amides, amines, or nitrogen-containing heterocycles. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or used in ether and ester linkages. This versatility, coupled with its inherent chirality, makes L-isoleucinol a powerful tool for asymmetric synthesis.

Workflow for the Application of L-Isoleucinol in Natural Product Synthesis

The general workflow for utilizing (2S,3S)-2-amino-3-methylpentan-1-ol as a chiral building block in the synthesis of a natural product involves a series of strategic steps designed to transfer its stereochemical information to the target molecule.

Chiral_Building_Block_Workflow start Start: (2S,3S)-2-Amino-3- methylpentan-1-ol (L-Isoleucinol) step1 Protection of Functional Groups (e.g., Boc, Cbz for amine; TBDMS, Bn for alcohol) start->step1 Protect step2 Key C-C or C-N Bond Formation (Stereocenter Induction) step1->step2 React step3 Further Elaboration of the Carbon Skeleton step2->step3 Build step4 Cyclization to Form Core Ring System (if applicable) step3->step4 Cyclize step5 Deprotection and Final Functional Group Manipulations step4->step5 Finalize end Target Natural Product step5->end Isolate

Figure 1: Generalized workflow for the utilization of L-isoleucinol in natural product synthesis.

Case Study: Asymmetric Total Synthesis of (+)-Ptilocaulin

A compelling example of the strategic use of (2S,3S)-2-amino-3-methylpentan-1-ol is the enantioselective total synthesis of the marine guanidine alkaloid, (+)-Ptilocaulin. This natural product, isolated from the sponge Ptilocaulis spiculifer, exhibits significant antimicrobial and cytotoxic activities. The synthesis developed by Shimizu and co-workers elegantly employs L-isoleucinol to establish the key stereocenters of the target molecule.

The retrosynthetic analysis reveals that the chiral centers of (+)-Ptilocaulin can be traced back to the stereochemistry of L-isoleucinol.

Figure 2: Retrosynthetic analysis of (+)-Ptilocaulin tracing its chirality back to L-Isoleucinol.

Detailed Experimental Protocol for the Synthesis of (+)-Ptilocaulin from L-Isoleucinol

The following protocol is adapted from the work of Shimizu and co-workers and provides a step-by-step guide for the synthesis of a key intermediate en route to (+)-Ptilocaulin, starting from L-isoleucinol.

Step 1: Protection of the Amino Group of L-Isoleucinol

  • Rationale: The amino group is protected as a carbamate to prevent its interference in subsequent reactions and to allow for selective manipulation of the hydroxyl group. The Boc (tert-butyloxycarbonyl) group is chosen for its stability under a range of conditions and its ease of removal under acidic conditions.

  • Procedure:

    • To a solution of (2S,3S)-2-amino-3-methylpentan-1-ol (1.0 g, 8.53 mmol) in a 1:1 mixture of dioxane and water (20 mL) at 0 °C, add sodium bicarbonate (1.43 g, 17.06 mmol).

    • Add di-tert-butyl dicarbonate (Boc)2O (2.05 g, 9.38 mmol) portionwise over 10 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude product, N-Boc-(2S,3S)-2-amino-3-methylpentan-1-ol, is typically used in the next step without further purification.

Step 2: Oxidation of the Primary Alcohol to the Aldehyde

  • Rationale: The primary alcohol is oxidized to the corresponding aldehyde, which will serve as the electrophilic partner in a subsequent carbon-carbon bond-forming reaction. A mild oxidizing agent such as Dess-Martin periodinane (DMP) is used to avoid over-oxidation to the carboxylic acid.

  • Procedure:

    • Dissolve the crude N-Boc-(2S,3S)-2-amino-3-methylpentan-1-ol (from the previous step) in dichloromethane (DCM, 40 mL).

    • Add Dess-Martin periodinane (4.34 g, 10.24 mmol) in one portion at room temperature.

    • Stir the reaction mixture for 2 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL) and a saturated aqueous solution of sodium bicarbonate (20 mL).

    • Stir the mixture vigorously for 15 minutes until the solid dissolves.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

    • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude aldehyde by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-(2S,3S)-2-amino-3-methylpentanal.

Subsequent Steps: The synthesis continues with a Wittig reaction to extend the carbon chain, followed by a series of transformations including deprotection, azidation of the alcohol, reduction of the azide to an amine, and finally, guanidinylation to complete the synthesis of (+)-Ptilocaulin. The stereocenters established from L-isoleucinol direct the stereochemical outcome of the subsequent reactions, ultimately leading to the desired enantiomer of the natural product.

Conclusion: A Versatile Tool for Asymmetric Synthesis

(2S,3S)-2-Amino-3-methylpentan-1-ol has proven to be a highly effective and versatile chiral building block in the asymmetric synthesis of natural products. Its ready availability from the chiral pool, coupled with its bifunctional nature, allows for its strategic incorporation into complex molecular architectures. The successful enantioselective total synthesis of (+)-Ptilocaulin serves as a testament to the power of this chiral synthon in controlling stereochemistry. For researchers in the fields of organic synthesis and drug discovery, L-isoleucinol represents a reliable and cost-effective tool for the construction of enantiomerically pure molecules with significant biological activity. The principles and protocols outlined in this application note can be adapted and applied to the synthesis of a wide range of other chiral targets, further highlighting the broad utility of this valuable building block.

References

  • PubChem. (n.d.). (2S,3S)-2-Amino-3-methyl-1-pentanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Shimizu, H., Shimada, Y., Tomita, A., & Mitsunobu, O. (1997). Pronounced enhancement of stereoselectivity in asymmetric hydrogenation of 2-substituted 2-propen-1-ols by transient acylation. Tetrahedron Letters, 38(5), 849-852.
  • Roush, W. R., & Walts, A. E. (1984). Total synthesis of (-)-ptilocaulin. Journal of the American Chemical Society, 106(3), 721–723.

Sources

Application Notes & Protocols: Mastering Asymmetric Alkylation with L-Isoleucinol Derived Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of drug discovery and materials science, the three-dimensional arrangement of atoms—chirality—is paramount. The biological activity of a molecule is often exclusive to a single enantiomer, rendering the synthesis of enantiomerically pure compounds a critical objective.[1] Among the strategies to achieve this, the use of chiral auxiliaries stands out as a robust and reliable method for controlling stereochemical outcomes.[2][3] A chiral auxiliary is a stereogenic molecule temporarily incorporated into a substrate to direct a subsequent chemical transformation, after which it is removed and ideally recycled.[2][]

This guide focuses on auxiliaries derived from L-isoleucinol, an inexpensive chiral building block obtained from the natural amino acid L-isoleucine.[5] L-isoleucinol-based oxazolidinones, a class of auxiliaries popularized by David A. Evans, leverage the inherent steric bulk of the sec-butyl group to induce high levels of diastereoselectivity in enolate alkylation reactions, providing a powerful tool for the construction of complex chiral molecules.[6][7]

Section 1: The L-Isoleucinol Auxiliary - Synthesis and Mechanism of Action

The effectiveness of a chiral auxiliary is contingent on its ability to enforce a single, low-energy transition state for a given reaction. The L-isoleucinol-derived oxazolidinone excels in this regard due to its predictable conformational rigidity upon enolization.

Synthesis of the Chiral Auxiliary

The auxiliary is readily prepared from L-isoleucinol. The amino alcohol structure is fundamental to forming the oxazolidinone ring, a scaffold that has been extensively applied in stereoselective conversions, including aldol reactions and alkylations.[]

The Causality of Stereocontrol

The remarkable diastereoselectivity of this system is not accidental; it is a direct consequence of molecular architecture and reaction dynamics. The process unfolds in three key stages:

  • N-Acylation: The substrate, a prochiral carboxylic acid derivative, is covalently attached to the nitrogen atom of the oxazolidinone auxiliary.

  • Chelated Enolate Formation: Upon treatment with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), the N-acyl oxazolidinone is deprotonated to form a rigid, metal-chelated (Z)-enolate.[8][9] The chelation between the metal cation (Li⁺ or Na⁺), the enolate oxygen, and the carbonyl oxygen of the auxiliary locks the molecule into a defined conformation.

  • Face-Selective Alkylation: The defining feature of the L-isoleucinol auxiliary is the bulky sec-butyl group at the C4 position. This group acts as a powerful steric shield, effectively blocking one face of the planar enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the opposite, less-hindered face, ensuring a highly diastereoselective bond formation.[9][10]

The entire sequence is a testament to rational design in asymmetric synthesis, where predictable steric interactions guide the reaction pathway.

Figure 1: Mechanism of Diastereoselective Alkylation cluster_0 Step 1: Acylation cluster_1 Step 2: Enolate Formation cluster_2 Step 3: Face-Selective Alkylation Aux L-Isoleucinol Auxiliary AcylImide N-Acyl Oxazolidinone Aux->AcylImide + R-COCl Enolate Chelated (Z)-Enolate (Rigid Structure) AcylImide->Enolate + Base (e.g., NaHMDS) @ -78 °C TS Transition State (Steric Shielding by sec-Butyl Group) Enolate->TS Product Alkylated Product (High Diastereoselectivity) TS->Product Electrophile Electrophile (R'-X) Electrophile->TS Approaches less-hindered face

Caption: Figure 1: Mechanism of Diastereoselective Alkylation.

Section 2: Experimental Protocols

The following protocols are designed to be self-validating, with integrated checkpoints for analysis and purification. Success relies on strict adherence to anhydrous and anaerobic conditions during enolate formation and alkylation.

Overall Workflow

Figure 2: General Experimental Workflow start Start: L-Isoleucinol Auxiliary + Carboxylic Acid Derivative acylation Protocol 2.2: N-Acylation start->acylation alkylation Protocol 2.3: Diastereoselective Alkylation acylation->alkylation workup Aqueous Workup & Purification alkylation->workup analysis Protocol 2.4: Diastereoselectivity Analysis (NMR, HPLC) workup->analysis cleavage Protocol 2.5: Auxiliary Cleavage analysis->cleavage product Final Chiral Product (Acid, Alcohol, etc.) cleavage->product recovery Recovered Auxiliary cleavage->recovery Figure 3: Auxiliary Cleavage Pathways Start Alkylated N-Acyl Oxazolidinone Acid Chiral Carboxylic Acid Start->Acid LiOOH / H₂O₂ THF/H₂O Alcohol Chiral Primary Alcohol Start->Alcohol LiAlH₄ or LiBH₄ Et₂O or THF Ester Chiral Ester Start->Ester RONa or ROLi THF Aux Recovered Auxiliary Acid->Aux Alcohol->Aux Ester->Aux

Sources

Application Note & Protocols: Diastereoselective Aldol Reactions Mediated by L-Isoleucinol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Imperative of Stereocontrol in Synthesis

The three-dimensional architecture of a molecule is inextricably linked to its biological function. In pharmaceutical and agrochemical development, often only one of a molecule's many stereoisomers elicits the desired therapeutic or biological effect, while others may be inactive or even harmful.[1] This reality places asymmetric synthesis—the controlled creation of specific stereoisomers—at the forefront of modern chemical research.[1] The aldol reaction, a powerful method for constructing carbon-carbon bonds, is a cornerstone of this field. When uncontrolled, the reaction between an enolate and an aldehyde can produce up to four stereoisomeric products.[2] The challenge and the opportunity lie in directing this reaction to form predominantly a single, desired diastereomer.

Chiral auxiliaries are a robust and reliable strategy to achieve this control.[3] These are enantiomerically pure compounds that are temporarily attached to a substrate, steer the stereochemical course of a reaction, and are subsequently removed.[3] Among the most successful and widely adopted auxiliaries are the oxazolidinones derived from natural amino acids, famously pioneered by David A. Evans.

This guide focuses specifically on chiral auxiliaries derived from the natural amino acid L-isoleucine . The unique steric profile of the isoleucinol scaffold, featuring both an isopropyl and an ethyl group at the stereogenic center, provides an exceptional level of stereoinduction, making it a powerful tool for the synthesis of complex chiral molecules. We will delve into the mechanistic basis for this control, provide detailed, field-tested protocols, and offer insights into achieving high diastereoselectivity in your own laboratory.

Mechanistic Underpinnings: The Zimmerman-Traxler Model in Action

The remarkable stereoselectivity of aldol reactions using L-isoleucinol-derived oxazolidinone auxiliaries is rationalized by the Zimmerman-Traxler transition state model .[4][5][6][7] This model posits that the reaction proceeds through a highly organized, six-membered, chair-like transition state.[4][5][6][7]

The key to success is the formation of a specific enolate geometry. Using a Lewis acid like dibutylboron triflate (Bu₂BOTf) and a hindered amine base such as diisopropylethylamine (DIPEA), a (Z)-enolate is reliably formed.[3][8] This (Z)-enolate, chelated to the boron atom, then reacts with the incoming aldehyde.

The Origin of Diastereoselectivity:

  • Chelation and Chair Conformation: The boron atom coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen, locking the system into a rigid, chair-like six-membered ring.[4][9]

  • Minimizing Steric Strain: To minimize 1,3-diaxial interactions within this ring, the aldehyde's substituent (R group) preferentially occupies a pseudo-equatorial position.[4][9]

  • Auxiliary-Directed Facial Selectivity: The bulky substituent derived from L-isoleucinol on the chiral auxiliary effectively blocks one face of the (Z)-enolate. Consequently, the aldehyde can only approach from the less sterically hindered face.

This combination of factors forces the reaction through a single, lowest-energy transition state, leading directly to the observed syn-aldol adduct with a high degree of predictability and control.

Zimmerman_Traxler Zimmerman-Traxler Transition State cluster_0 Formation of (Z)-Boron Enolate cluster_1 Aldehyde Addition AcylOx N-Acyl Isoleucinol Oxazolidinone Reagents Bu₂BOTf, DIPEA AcylOx->Reagents Enolate (Z)-Boron Enolate Reagents->Enolate TS Chair-like Transition State (Zimmerman-Traxler) Enolate->TS Reaction at -78 °C Aldehyde Aldehyde (R-CHO) Aldehyde->TS Product Syn-Aldol Adduct (High d.r.) TS->Product caption Mechanism of Stereoinduction.

Caption: Mechanism of Stereoinduction.

Experimental Guide: A Validated Protocol

This section provides a detailed, step-by-step methodology for a representative diastereoselective aldol reaction using an L-isoleucinol-derived oxazolidinone auxiliary.

Part A: Synthesis of the N-Acyl Chiral Auxiliary

The chiral auxiliary must first be "loaded" with the acyl group that will become the enolate precursor.[8] This protocol is for the acylation with propionyl chloride.

Materials & Reagents:

  • (4R,5S)-4-methyl-5-ethyl-1,3-oxazolidin-2-one (derived from L-isoleucinol)

  • Propionyl chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard glassware (Schlenk flask, syringes, etc.)

Protocol:

  • Preparation: Dry a 250 mL Schlenk flask under vacuum with a heat gun and backfill with argon.

  • Auxiliary Dissolution: Add the L-isoleucinol-derived oxazolidinone (1.0 eq) to the flask and dissolve in anhydrous THF (approx. 0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-BuLi (1.05 eq) dropwise via syringe. A color change is typically observed. Stir for 30 minutes at -78 °C.

    • Causality Insight: n-BuLi is a strong base that deprotonates the nitrogen of the oxazolidinone, forming a lithium amide anion, which is a potent nucleophile.

  • Acylation: Add propionyl chloride (1.1 eq) dropwise. Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to 0 °C over 1 hour.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is typically purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure N-propionyl oxazolidinone.

Part B: The Diastereoselective Aldol Reaction

This is the core reaction where the two new stereocenters are established.[3]

Materials & Reagents:

  • N-propionyl-(4R,5S)-4-methyl-5-ethyl-1,3-oxazolidin-2-one (from Part A)

  • Dibutylboron triflate (Bu₂BOTf), 1.0 M solution in CH₂Cl₂

  • Diisopropylethylamine (DIPEA)

  • Aldehyde of choice (e.g., isobutyraldehyde)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Methanol, 30% Hydrogen Peroxide (H₂O₂)

  • Phosphate buffer (pH 7)

Protocol:

  • Preparation: Dry a 250 mL Schlenk flask under vacuum with a heat gun and backfill with argon.

  • Reactant Addition: Add the N-propionyl auxiliary (1.0 eq) to the flask and dissolve in anhydrous CH₂Cl₂ (approx. 0.1 M).

  • Cooling: Cool the solution to -78 °C.

  • Enolate Formation: Add DIPEA (1.2 eq) followed by the slow, dropwise addition of Bu₂BOTf (1.1 eq). Stir the resulting solution at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

    • Causality Insight: The combination of the Lewis acidic Bu₂BOTf and the hindered base DIPEA selectively generates the (Z)-boron enolate, which is critical for high syn-selectivity.[3][8]

  • Aldehyde Addition: Re-cool the mixture to -78 °C. Add the aldehyde (1.2 eq) dropwise. Stir vigorously at -78 °C for 2-3 hours.

  • Quenching: Quench the reaction at -78 °C by adding 5 mL of pH 7 phosphate buffer, followed by 15 mL of methanol.

  • Oxidative Workup: Remove the cold bath and add 15 mL of 30% H₂O₂ in methanol (2:1 v/v) slowly. The internal temperature should not exceed 20 °C. Stir vigorously for 1 hour.

    • Causality Insight: The peroxide workup is essential to break down the boron complexes, facilitating product isolation.

  • Extraction & Purification: Concentrate the mixture to remove most of the organic solvents. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. The diastereomeric ratio (d.r.) can be determined from the crude ¹H NMR spectrum. Purify by flash column chromatography.

Part C: Auxiliary Cleavage

After the aldol reaction, the chiral auxiliary is removed to reveal the desired chiral product. One common method is reductive cleavage to the corresponding primary alcohol.

Materials & Reagents:

  • Purified Aldol Adduct (from Part B)

  • Lithium borohydride (LiBH₄)

  • Anhydrous Diethyl Ether (Et₂O)

  • Water

Protocol:

  • Preparation: Dissolve the aldol adduct (1.0 eq) in anhydrous Et₂O (approx. 0.2 M) in a flask and cool to 0 °C.

  • Reduction: Add LiBH₄ (2.0 eq) portion-wise. Add water (H₂O, 2.0 eq) dropwise to initiate the reduction. Stir at 0 °C for 2-4 hours until TLC shows complete consumption of starting material.

  • Quenching & Isolation: Slowly quench with 1 M NaOH. Separate the layers and extract the aqueous layer with Et₂O (3x). The combined organic layers contain the desired 1,3-diol product. The aqueous layer contains the recovered chiral auxiliary, which can be extracted with CH₂Cl₂, purified, and reused.

Workflow start L-Isoleucinol Auxiliary acyl Part A: Acylation (n-BuLi, RCOCl) start->acyl n_acyl N-Acyl Auxiliary acyl->n_acyl aldol Part B: Aldol Reaction (Bu₂BOTf, DIPEA, R'CHO) n_acyl->aldol adduct Aldol Adduct aldol->adduct cleavage Part C: Cleavage (e.g., LiBH₄) adduct->cleavage product Final Chiral Product (e.g., 1,3-Diol) cleavage->product recycle Recovered Auxiliary cleavage->recycle Recycle caption Overall Experimental Workflow.

Caption: Overall Experimental Workflow.

Data Presentation: Expected Outcomes

The use of L-isoleucinol-derived auxiliaries in boron-mediated aldol reactions consistently delivers high levels of diastereoselectivity for the syn product.

Aldehyde (R'-CHO)ProductDiastereomeric Ratio (syn:anti)Yield (%)
Isobutyraldehydesyn-3-hydroxy-2,4-dimethylpentanoic acid derivative>99:185-95
Benzaldehydesyn-3-hydroxy-2-methyl-3-phenylpropanoic acid derivative>98:280-90
Acetaldehydesyn-3-hydroxy-2-methylbutanoic acid derivative>95:575-85
Cyclohexanecarboxaldehydesyn-3-cyclohexyl-3-hydroxy-2-methylpropanoic acid derivative>99:188-96

Note: Yields and d.r. are representative and may vary based on substrate and precise reaction conditions.

Troubleshooting and Final Considerations

  • Low Diastereoselectivity: This is often due to incomplete formation of the (Z)-boron enolate or the presence of moisture. Ensure all reagents and solvents are scrupulously dried and that the reaction is performed under an inert atmosphere.

  • Incomplete Reaction: Low temperatures are crucial for selectivity but can slow reaction rates. Ensure efficient stirring and allow adequate reaction time. The stoichiometry of the boron reagent and base is also critical.

  • Auxiliary Recovery: Efficient recovery of the valuable chiral auxiliary is key for process economy. Ensure proper pH adjustment and thorough extraction during the cleavage workup.

The strategic use of L-isoleucinol derivatives provides a powerful and reliable method for controlling stereochemistry in the aldol reaction. By understanding the mechanistic principles and adhering to rigorous experimental technique, researchers can confidently access complex, enantiomerically enriched building blocks for drug discovery and development.

References

  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

  • Myers, A. G. (n.d.). Stereoselective, Directed Aldol Reaction. Harvard University. Retrieved from [Link]

  • Wikipedia. (2024). Chiral auxiliary. In Wikipedia. Retrieved from [Link]

  • Wikipedia. (2024). Aldol reaction. In Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 4.4: The aldol reaction. Retrieved from [Link]

  • Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920–1923. [Link]

  • Lin, G., Li, Y., & Chan, A. S. C. (Eds.). (2001). Principles and Applications of Asymmetric Synthesis. Wiley-VCH. (General background reference)
  • Comins, D. L., Schilling, S., & Zhang, Y. (2005). Asymmetric Synthesis of 3-substituted Isoindolinones: Application to the Total Synthesis of (+)-lennoxamine. Organic Letters, 7(1), 95–98. [Link]

Sources

Application Notes and Protocols for Biocatalytic Production of Chiral Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Enantiopure Amino Alcohols in Modern Drug Development

Chiral amino alcohols are privileged structural motifs, forming the backbone of a vast array of natural products and active pharmaceutical ingredients (APIs). Their stereochemistry is frequently the lynchpin of biological activity, dictating the efficacy and safety of a drug. Consequently, the development of efficient, scalable, and highly stereoselective synthetic routes to these compounds is a cornerstone of medicinal chemistry and process development. While traditional chemical synthesis has provided valuable methods, it often relies on stoichiometric amounts of hazardous reagents, harsh reaction conditions, and multi-step processes that can be both economically and environmentally taxing.

Biocatalysis has emerged as a powerful and sustainable alternative, offering exquisitely selective and efficient enzymatic transformations under mild, aqueous conditions. This guide provides a comprehensive overview of key biocatalytic methodologies for the production of enantiomerically pure amino alcohols, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these enzymatic reactions, provide detailed, field-proven protocols, and present quantitative data to guide your experimental design.

Core Biocatalytic Strategies: A Mechanistic Overview

The enzymatic toolbox for chiral amino alcohol synthesis is diverse, with each enzyme class offering unique advantages in terms of substrate scope, stereoselectivity, and process considerations. Here, we will focus on three principal and highly effective biocatalytic approaches:

  • Asymmetric Reductive Amination using Amine Dehydrogenases (AmDHs): This method offers a direct and atom-economical route to chiral amines and amino alcohols from prochiral ketones or α-hydroxy ketones, utilizing inexpensive ammonia as the amine source.

  • Asymmetric Transamination using ω-Transaminases (ω-TAs): Transaminases catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde substrate, providing a versatile method for the synthesis of a wide range of chiral amines and their derivatives.

  • Kinetic Resolution of Racemic Amino Alcohols using Lipases: This strategy leverages the enantioselectivity of lipases to selectively acylate one enantiomer of a racemic amino alcohol, allowing for the separation of the two enantiomers.

A comparative overview of these key biocatalytic methods is presented in the table below, highlighting their respective strengths and typical performance metrics.

MethodEnzyme ClassSubstrateKey AdvantagesTypical Yield (%)Typical Enantiomeric Excess (ee%)
Asymmetric Reductive AminationAmine Dehydrogenase (AmDH)α-Hydroxy KetoneHigh atom economy, uses ammonia as amine source, excellent enantioselectivity.91-99>99
Asymmetric Transaminationω-Transaminase (ω-TA)Ketone/AldehydeBroad substrate scope, high enantioselectivity.>90>99
Kinetic ResolutionLipaseRacemic Amino AlcoholEffective for separating enantiomers, mild reaction conditions.<50 (for each enantiomer)>99

Section 1: Asymmetric Reductive Amination with Engineered Amine Dehydrogenases (AmDHs)

Engineered amine dehydrogenases, often derived from amino acid dehydrogenases (AADHs), have revolutionized the synthesis of chiral amino alcohols. These enzymes catalyze the direct reductive amination of α-hydroxy ketones using ammonia as the sole nitrogen source, offering a highly efficient and environmentally benign route to these valuable compounds.[1] The reaction is typically coupled with a cofactor regeneration system, such as glucose dehydrogenase (GDH), to recycle the NAD(P)H cofactor.

Mechanism of Action

The catalytic cycle of an AmDH involves the initial formation of an imine intermediate from the α-hydroxy ketone and ammonia. This is followed by the stereoselective reduction of the imine by a hydride transfer from the NAD(P)H cofactor, yielding the chiral amino alcohol. The oxidized cofactor (NADP+) is then reduced back to its active form by the cofactor regeneration system.

AmDH_Mechanism cluster_main Amine Dehydrogenase Catalytic Cycle cluster_cofactor Cofactor Regeneration alpha-Hydroxy Ketone alpha-Hydroxy Ketone Imine Intermediate Imine Intermediate alpha-Hydroxy Ketone->Imine Intermediate + NH3 - H2O Chiral Amino Alcohol Chiral Amino Alcohol Imine Intermediate->Chiral Amino Alcohol + NADPH + H+ NADP+ NADP+ Chiral Amino Alcohol->NADP+ Product Release NADPH NADPH NADP+->NADPH GDH Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone GDH GDH GDH

Caption: AmDH-catalyzed reductive amination workflow.

Protocol 1: Whole-Cell Biocatalytic Production of (S)-2-aminobutan-1-ol

This protocol describes the use of an E. coli whole-cell biocatalyst overexpressing an engineered amine dehydrogenase for the synthesis of (S)-2-aminobutan-1-ol from 1-hydroxy-2-butanone.[1]

Materials:

  • E. coli cells expressing the engineered AmDH

  • 1-hydroxy-2-butanone

  • Ammonium chloride (NH₄Cl)

  • Ammonia solution (NH₃·H₂O)

  • NAD⁺

  • Glucose

  • Glucose dehydrogenase (GDH) cell-free extract (CFE)

  • Lysozyme

  • DNase I

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • Sulfuric acid (5%)

Equipment:

  • Shaking incubator

  • Centrifuge

  • HPLC system with a chiral column

Procedure:

  • Cell Culture and Induction: Culture the E. coli cells harboring the AmDH expression plasmid in a suitable medium. Induce protein expression with IPTG and continue cultivation at a reduced temperature (e.g., 20°C) for 16 hours.

  • Cell Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in potassium phosphate buffer. Add lysozyme and DNase I and incubate to lyse the cells.

  • Reaction Setup: In a suitable reaction vessel, combine the cell lysate, 1 M NH₄Cl/NH₃·H₂O buffer (pH 8.5), NAD⁺ (1 mM), glucose (100 mM), GDH CFE (2 mg/ml), and 1-hydroxy-2-butanone (100-200 mM).

  • Reaction Execution: Incubate the reaction mixture at 30°C with shaking for up to 24 hours.

  • Reaction Monitoring and Quenching: Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC. To quench the reaction, add 5% sulfuric acid to lower the pH to <2.

  • Product Analysis: Centrifuge the quenched reaction mixture to remove cell debris. Analyze the supernatant by HPLC to determine the conversion and enantiomeric excess of the (S)-2-aminobutan-1-ol product. A common method for derivatization prior to HPLC analysis is the use of Marfey's reagent.[2]

Expected Results:

This protocol can achieve high conversions (>90%) and excellent enantioselectivity (>99% ee) for the synthesis of (S)-2-aminobutan-1-ol.[1]

Section 2: Asymmetric Synthesis using ω-Transaminases (ω-TAs)

ω-Transaminases are versatile biocatalysts that facilitate the stereoselective synthesis of chiral amines from prochiral ketones or aldehydes.[3] These enzymes utilize a pyridoxal-5'-phosphate (PLP) cofactor to transfer an amino group from an amino donor, such as isopropylamine or L-alanine, to the substrate.[3]

Mechanism of Action

The transamination reaction proceeds via a two-step ping-pong mechanism. In the first half-reaction, the amino donor transfers its amino group to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing the deaminated donor. In the second half-reaction, the PMP intermediate transfers the amino group to the ketone or aldehyde substrate, yielding the chiral amine product and regenerating the PLP cofactor.

Transaminase_Mechanism cluster_half1 First Half-Reaction cluster_half2 Second Half-Reaction Amino Donor Amino Donor PLP PLP Amino Donor->PLP Enzyme PMP PMP PLP->PMP Amino Group Transfer PMP->PLP Regeneration Deaminated Donor Deaminated Donor PMP->Deaminated Donor Release Chiral Amine Chiral Amine PMP->Chiral Amine Amino Group Transfer Ketone Substrate Ketone Substrate Ketone Substrate->PMP Enzyme

Caption: Transaminase ping-pong catalytic mechanism.

Protocol 2: ω-Transaminase-Catalyzed Synthesis of a Chiral Amino Alcohol

This protocol provides a general framework for the synthesis of a chiral amino alcohol from a corresponding α-hydroxy ketone using an ω-transaminase.

Materials:

  • ω-Transaminase (commercially available or expressed and purified)

  • α-Hydroxy ketone substrate

  • Amino donor (e.g., isopropylamine or L-alanine)

  • Pyridoxal-5'-phosphate (PLP)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7-8)

  • Organic co-solvent (e.g., DMSO), if required for substrate solubility

Equipment:

  • Thermostatted shaker or reactor

  • pH meter

  • HPLC system with a chiral column

Procedure:

  • Enzyme and Substrate Preparation: Dissolve the ω-transaminase and PLP in the buffer solution. Prepare a stock solution of the α-hydroxy ketone substrate, using a co-solvent if necessary.

  • Reaction Setup: In a reaction vessel, combine the enzyme solution, the amino donor (typically in excess), and the α-hydroxy ketone substrate.

  • Reaction Execution: Incubate the reaction at the optimal temperature for the chosen enzyme (e.g., 30-40°C) with gentle agitation. Monitor the pH and adjust as needed.

  • Reaction Monitoring: Follow the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC to determine substrate conversion and product formation.

  • Work-up and Product Isolation: Once the reaction has reached the desired conversion, terminate it by adding a strong acid or by heat inactivation. The product can be extracted with an organic solvent and purified by standard techniques such as column chromatography.

  • Chiral Analysis: Determine the enantiomeric excess of the chiral amino alcohol product using chiral HPLC or GC.

Causality Behind Experimental Choices:

  • Choice of Amino Donor: Isopropylamine is a common "smart" amine donor, as the co-product, acetone, is volatile and can be removed to drive the reaction equilibrium towards product formation. L-alanine is another effective donor, and the pyruvate co-product can be removed using lactate dehydrogenase to shift the equilibrium.[4]

  • pH Control: Transaminases have an optimal pH range for activity, and maintaining the pH is crucial for efficient catalysis.

  • Co-solvent: Many α-hydroxy ketones have limited aqueous solubility. The use of a water-miscible organic co-solvent can improve substrate availability, but its concentration should be optimized to avoid enzyme denaturation.

Section 3: Kinetic Resolution of Racemic Amino Alcohols using Lipases

Kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds from a racemic mixture. Lipases are particularly well-suited for this purpose due to their broad substrate scope, high enantioselectivity, and stability in organic solvents. In the context of chiral amino alcohols, lipases can catalyze the enantioselective acylation of one enantiomer, leaving the other unreacted and allowing for their separation.

Principle of Lipase-Catalyzed Kinetic Resolution

The basis of this method is the difference in the rate of acylation for the two enantiomers of the amino alcohol. The lipase, a chiral catalyst, preferentially binds to and acylates one enantiomer at a much faster rate than the other. This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched alcohol. A key limitation of this method is that the maximum theoretical yield for a single enantiomer is 50%.

Lipase_KR Racemic Amino Alcohol Racemic Amino Alcohol Lipase Lipase Racemic Amino Alcohol->Lipase Acyl Donor Acyl Donor Acyl Donor->Lipase Enantioenriched Acylated Amino Alcohol Enantioenriched Acylated Amino Alcohol Lipase->Enantioenriched Acylated Amino Alcohol Fast Enantioenriched Unreacted Amino Alcohol Enantioenriched Unreacted Amino Alcohol Lipase->Enantioenriched Unreacted Amino Alcohol Slow

Caption: Lipase-catalyzed kinetic resolution of a racemic amino alcohol.

Protocol 3: Lipase-Catalyzed Kinetic Resolution of a Racemic Amino Alcohol

This protocol outlines a general procedure for the kinetic resolution of a racemic amino alcohol via lipase-catalyzed acylation.

Materials:

  • Immobilized lipase (e.g., Novozym 435, Lipase PS from Pseudomonas cepacia)

  • Racemic amino alcohol

  • Acyl donor (e.g., vinyl acetate, ethyl acetate)

  • Anhydrous organic solvent (e.g., toluene, hexane, MTBE)

  • Molecular sieves (optional, to maintain anhydrous conditions)

Equipment:

  • Shaking incubator or orbital shaker

  • Filtration apparatus

  • HPLC or GC system with a chiral column

Procedure:

  • Reaction Setup: To a flask containing the anhydrous organic solvent, add the racemic amino alcohol and the immobilized lipase. If using a liquid acyl donor, it can be added directly. For solid acyl donors, dissolve them in the solvent first.

  • Reaction Execution: Incubate the mixture at a controlled temperature (e.g., 30-50°C) with continuous agitation.

  • Monitoring the Resolution: The progress of the reaction can be monitored by taking small aliquots, filtering off the enzyme, and analyzing the sample by chiral HPLC or GC. The goal is to stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the acylated product and the remaining unreacted alcohol.

  • Enzyme Recovery and Product Separation: Once the desired conversion is reached, filter off the immobilized lipase. The enzyme can often be washed and reused. The filtrate contains the acylated amino alcohol and the unreacted amino alcohol. These can be separated by standard chromatographic techniques or by chemical means (e.g., hydrolysis of the ester followed by extraction).

  • Enantiomeric Excess Determination: Analyze the enantiomeric excess of both the isolated acylated product and the unreacted amino alcohol using chiral chromatography.

Causality Behind Experimental Choices:

  • Immobilized Lipase: Using an immobilized enzyme simplifies catalyst recovery and reuse, making the process more cost-effective and scalable.

  • Anhydrous Solvent: The presence of water can lead to hydrolysis of the acyl donor and the acylated product, reducing the efficiency of the resolution.

  • Acyl Donor: Vinyl acetate is often a preferred acyl donor as the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and can be removed, thus driving the reaction forward.

Section 4: Multi-Enzyme Cascades for One-Pot Synthesis

A particularly elegant and efficient approach to chiral amino alcohol synthesis involves the use of multi-enzyme cascades in a one-pot reaction.[5] This strategy combines the activities of multiple enzymes to convert a simple starting material into a complex chiral product without the need for isolating intermediates.[6] This approach offers significant advantages in terms of process intensification, reduced waste generation, and improved overall efficiency.[6]

Example of a Multi-Enzyme Cascade

A powerful example is the synthesis of chiral amino alcohols from alcohols. This can be achieved using a three-enzyme cascade involving an alcohol dehydrogenase (ADH), an ω-transaminase (ω-TA), and a cofactor regeneration enzyme.

Multi_Enzyme_Cascade cluster_cofactor_regeneration Cofactor Regeneration Alcohol Alcohol Ketone Ketone Alcohol->Ketone ADH NAD+ -> NADH Chiral Amino Alcohol Chiral Amino Alcohol Ketone->Chiral Amino Alcohol ω-TA + Amino Donor NAD+ NAD+ NADH NADH NAD+->NADH FDH Formate Formate CO2 CO2 Formate->CO2 FDH FDH FDH

Sources

Application Notes & Protocols: The Strategic Use of L-Isoleucinol Hydrochloride in the Formulation of High-Value Chiral Chemicals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides an in-depth technical guide for researchers, chemists, and drug development professionals on the application of L-Isoleucinol hydrochloride in the synthesis of specialty chemicals. Derived from the naturally occurring essential amino acid L-isoleucine[1], L-Isoleucinol is a pivotal chiral building block whose value is defined by its stereogenic centers. These inherent chiral features are leveraged to direct the stereochemical outcomes of complex chemical reactions. This guide moves beyond simple procedural outlines to explain the causality behind experimental choices, focusing on two primary applications: its role as a recoverable chiral auxiliary and its use as a precursor in the synthesis of sophisticated chiral ligands for asymmetric catalysis. Detailed, field-tested protocols for the preparation of L-Isoleucinol free base and its subsequent conversion to a C₂-symmetric bisoxazoline (BOX) ligand are provided, alongside methodologies for its application in enantioselective catalysis and comprehensive safety guidelines.

Introduction: The Architectural Value of L-Isoleucinol in Asymmetric Synthesis

In the landscape of pharmaceutical and specialty chemical manufacturing, the control of stereochemistry is not merely an academic exercise; it is a critical determinant of biological activity, efficacy, and safety. L-Isoleucinol hydrochloride serves as an accessible, enantiomerically pure starting material for chemists aiming to impose such control. Its utility stems from the (2S,3S)-configuration of its amino alcohol structure, providing a rigid and predictable stereochemical framework.

The primary applications of L-Isoleucinol fall into two main strategic categories:

  • As a Chiral Auxiliary: A transiently incorporated chiral director that guides the stereoselective formation of new bonds on a substrate. After the reaction, the auxiliary is cleaved and can often be recovered, making it an economical approach.[2][3][4]

  • As a Precursor to Chiral Ligands: Used to synthesize permanent, reusable chiral ligands that, when complexed with a metal center, form powerful catalysts for a wide range of asymmetric transformations, such as hydrogenations and carbon-carbon bond-forming reactions.[5][6]

This guide will focus on the latter, more permanent application, as it represents a cornerstone of modern industrial catalysis. We will detail the synthesis of a bisoxazoline (BOX) ligand, a privileged ligand class renowned for its effectiveness in numerous asymmetric reactions.

Foundational Protocol: Preparation of L-Isoleucinol Free Base

L-Isoleucinol is typically supplied as a hydrochloride salt for enhanced stability and ease of handling. However, the protonated amine is not nucleophilic and cannot participate in the amide bond formation required for ligand synthesis. Therefore, a straightforward acid-base neutralization is the mandatory first step to yield the reactive free base.

Causality of Experimental Design:

  • Choice of Base: Sodium hydroxide (NaOH) is a strong, inexpensive base that readily deprotonates the ammonium salt. An aqueous solution is used for ease of handling and reaction control.

  • Solvent System: A biphasic system (water/dichloromethane) is employed. The neutralization occurs in the aqueous phase, and the organic, less polar L-Isoleucinol free base is continuously extracted into the dichloromethane (DCM) layer. This prevents product loss and simplifies the workup.

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) is used to remove residual water from the organic phase. This is critical because water can interfere with subsequent moisture-sensitive reactions.

Protocol 2.1: Step-by-Step Conversion of L-Isoleucinol Hydrochloride to Free Base

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of L-Isoleucinol hydrochloride in 50 mL of deionized water.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with gentle stirring. This mitigates the exotherm from the neutralization reaction.

  • Basification: Slowly add a 2 M solution of NaOH dropwise while monitoring the pH with a calibrated pH meter or pH paper. Continue addition until the pH of the aqueous solution is stable at 11-12.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Add 50 mL of dichloromethane (DCM) and shake vigorously for 1 minute. Allow the layers to separate and collect the lower organic layer. Repeat the extraction of the aqueous layer two more times with 25 mL portions of DCM.

  • Combine & Dry: Combine all organic extracts in a 250 mL Erlenmeyer flask. Add anhydrous sodium sulfate, swirling occasionally, until the drying agent no longer clumps together.

  • Isolation: Filter the mixture to remove the sodium sulfate. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield L-Isoleucinol as a white solid or viscous oil. The product should be used immediately or stored under an inert atmosphere (Nitrogen or Argon) as amines can slowly oxidize.

Core Application: Synthesis of a C₂-Symmetric Bisoxazoline (BOX) Ligand

BOX ligands are a class of C₂-symmetric chiral ligands that are exceptionally effective in coordinating with metal ions to create a well-defined, chiral catalytic pocket. The synthesis from 1,2-amino alcohols is a robust and well-established procedure.[7]

Experimental Workflow Diagram:

G cluster_prep Protocol 2.1: Free Base Preparation cluster_synthesis Protocol 3.1: BOX Ligand Synthesis A L-Isoleucinol·HCl in Water B Add 2M NaOH to pH 11-12 A->B C Extract with DCM B->C D Dry (Na2SO4) & Concentrate C->D E L-Isoleucinol (Free Base) D->E F Combine Free Base & Malononitrile in Chlorobenzene E->F Immediate Use G Bubble HCl(g) (Forms Bis(imidate) salt) F->G H Heat to Reflux (Cyclization & NH4Cl removal) G->H I Aqueous Workup & Purification H->I J Final BOX Ligand I->J

Caption: Workflow for the preparation of L-Isoleucinol free base and subsequent synthesis of a bisoxazoline (BOX) ligand.

Protocol 3.1: Synthesis of (4S,4'S,5S,5'S)-2,2'-(propane-2,2-diyl)bis(4-sec-butyl-5-phenyl-4,5-dihydrooxazole) This protocol is an adaptation of established methods for synthesizing BOX ligands from 1,2-amino alcohols.

Reagents & Quantities:

ReagentMolar Mass ( g/mol )AmountMolesEquiv.
L-Isoleucinol (Free Base)117.195.00 g0.04272.0
Diethyl malonimidate dihydrochloride217.114.63 g0.02131.0
Triethylamine101.199.0 mL0.06403.0
Methanesulfonyl Chloride114.553.6 mL0.04692.2
Dichloromethane (DCM), anhydrous-150 mL--
Sodium Hydroxide40.003.42 g0.08544.0
Ethanol-100 mL--

Step-by-Step Methodology:

Part A: Formation of the Bis-amide Intermediate

  • Setup: In a 500 mL flame-dried, three-neck flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve L-Isoleucinol (5.00 g, 0.0427 mol) and triethylamine (9.0 mL, 0.0640 mol) in 100 mL of anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acylation: Dissolve diethyl malonimidate dihydrochloride (4.63 g, 0.0213 mol) in 50 mL of anhydrous DCM and add it slowly to the stirred amino alcohol solution via the dropping funnel over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere. The formation of a white precipitate (triethylammonium chloride) will be observed.

  • Workup: Quench the reaction by adding 50 mL of deionized water. Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude bis-amide intermediate. This intermediate is often used in the next step without further purification.

Part B: Cyclization to the Bisoxazoline Ligand

  • Setup: Re-dissolve the crude bis-amide in 100 mL of anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.

  • Mesylation: Add triethylamine (9.0 mL, 0.0640 mol) followed by the dropwise addition of methanesulfonyl chloride (3.6 mL, 0.0469 mol). A dense white precipitate will form.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Cyclization: In a separate flask, dissolve sodium hydroxide (3.42 g, 0.0854 mol) in 100 mL of ethanol and heat to reflux. Add the mesylated intermediate mixture to the refluxing ethanolic NaOH solution. Continue to reflux for 6 hours.

  • Isolation & Purification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Re-dissolve the residue in DCM (100 mL) and wash with water (3 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure BOX ligand.

Application Example: Asymmetric Catalysis

The synthesized BOX ligand can now be used to formulate a specialty catalyst for an enantioselective transformation. A classic example is the copper-catalyzed asymmetric Friedel-Crafts alkylation of indoles.

Catalyst Formulation and Use Workflow:

G cluster_catalyst In-Situ Catalyst Formulation cluster_reaction Asymmetric Reaction A BOX Ligand C Stir in DCM at RT, 1h A->C B Copper(II) Triflate (Cu(OTf)2) B->C D Cu(BOX)2 Catalyst C->D G Cool to -20 °C, Add Substrates D->G Add Catalyst (10 mol%) E Indole Substrate E->G F Electrophile F->G H Reaction (24h) G->H I Purification & Analysis (Chiral HPLC) H->I J Enantioenriched Product I->J

Caption: General workflow for in-situ formulation of a chiral catalyst and its use in an asymmetric reaction.

Protocol 4.1: Conceptual Protocol for Asymmetric Friedel-Crafts Alkylation

  • Catalyst Preparation: In a dry flask under nitrogen, stir the synthesized BOX ligand (0.11 mmol) and Cu(OTf)₂ (0.10 mmol) in 5 mL of anhydrous DCM for 1 hour at room temperature.

  • Reaction: Cool the catalyst solution to the desired temperature (e.g., -20 °C). Add the indole substrate (1.0 mmol), followed by the slow addition of the electrophile (e.g., an α,β-unsaturated ketone) (1.2 mmol).

  • Monitoring: Stir the reaction for 24-48 hours, monitoring progress by TLC.

  • Analysis: Upon completion, quench the reaction and purify the product via column chromatography. Determine the enantiomeric excess (e.e.) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Characterization and Quality Control

The identity and purity of the synthesized ligand are paramount. The following analyses are standard:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Chiral HPLC/SFC: To confirm the enantiomeric purity of the final ligand.

  • Melting Point & Specific Rotation: To compare with literature values for known compounds.

Safety and Handling

All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

SubstanceHazard ClassificationHandling Precautions
L-Isoleucinol HCl Corrosive to Metals (in solution)Wear gloves and safety glasses. Avoid inhalation of dust.
Dichloromethane (DCM) Suspected of causing cancer. Causes skin and eye irritation.Use in a fume hood. Wear appropriate gloves (Viton® or equivalent). Avoid inhalation of vapors.
Methanesulfonyl Chloride Corrosive, LachrymatorHandle with extreme care in a fume hood. Reacts violently with water. Wear face shield, gloves, and lab coat.
Sodium Hydroxide CorrosiveCauses severe skin burns and eye damage. Handle with care, avoiding dust inhalation.

Conclusion

L-Isoleucinol hydrochloride is more than just a chemical reagent; it is a strategic tool for introducing stereochemical complexity in a controlled and predictable manner. By understanding the principles behind its conversion and derivatization into high-performance chiral ligands, researchers and drug development professionals can unlock access to a vast array of enantiomerically pure specialty chemicals and pharmaceutical intermediates. The protocols and insights provided herein serve as a robust foundation for the practical application of this versatile chiral building block.

References

  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Synthesis of L-leucyl-L-isoleucine and L-isoleucyl-L-leucine. ResearchGate. [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In: Synthesis of Unusual Amino Acids. Springer. [Link]

  • SYNTHESIS OF NEW CHIRAL CATALYSTS, ISOQUINUCLIDINYLMETHANOLS, FOR THE ENANTIOSELECTIVE ADDITION OF DIETHYLZINC TO ARYL ALDEHYDE. J-STAGE. [Link]

  • Amino Acid Analysis. USP. [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. [Link]

  • Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. PubMed. [Link]

  • Core Considerations in Designing Complex Pharmaceutical Intermediate Synthesis Routes: Practical Notes. LinkedIn. [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]

  • Two key chiral intermediates in a new 4-hydroxyisoleucine synthesis. Acta Crystallographica Section C. [Link]

  • A Molecular and Functional Investigation of the Anabolic Effect of an Essential Amino Acids' Blend Which Is Active In Vitro in Supporting Muscle Function. MDPI. [Link]

  • Safety Data Sheet: L-Isoleucine. Carl ROTH. [Link]

  • Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Zhao Group @ UIUC - University of Illinois. [Link]

  • L-Isoleucine CAS 73-32-5. Merck Millipore. [Link]

  • SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS. IDEALS. [Link]

Sources

Troubleshooting & Optimization

Improving the yield and purity of (2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride, also known as L-Isoleucinol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you optimize your synthetic route for both yield and purity.

Introduction

This compound is a chiral amino alcohol derived from the essential amino acid L-isoleucine.[1] It serves as a crucial building block in the synthesis of various pharmaceutical compounds and is a valuable biochemical reagent.[1][2] Achieving high yield and, critically, high diastereomeric and enantiomeric purity is paramount for its applications. This guide will address common challenges encountered during its synthesis and provide practical, evidence-based solutions.

The most prevalent synthetic route involves the reduction of L-isoleucine or its corresponding ester. While seemingly straightforward, this reduction requires careful control of reaction conditions to prevent common pitfalls such as epimerization and the formation of impurities, which can be challenging to remove.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Overall Yield of L-Isoleucinol

Potential Cause Troubleshooting/Optimization Strategy Scientific Rationale
Incomplete Reduction of the Starting Material (L-Isoleucine or its ester) - Increase the equivalents of the reducing agent: Gradually increase the molar ratio of the reducing agent (e.g., NaBH₄, LiAlH₄) to the substrate. - Optimize reaction time and temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. A moderate increase in temperature may be necessary, but be cautious of side reactions. - Choice of reducing agent: For N-protected amino acids, a mixed-anhydride method followed by reduction with NaBH₄ can be effective.[3]The stoichiometry of the reducing agent is critical for complete conversion. Reaction kinetics are temperature-dependent, but higher temperatures can also promote side reactions like epimerization. Different reducing agents have varying reactivities and selectivities.
Product Loss During Work-up and Extraction - Adjust the pH during extraction: Ensure the aqueous layer is sufficiently basic (pH > 12) to deprotonate the amine and facilitate extraction into an organic solvent. - Use a continuous extraction apparatus (e.g., Soxhlet) for polar products: This can improve extraction efficiency for water-soluble amino alcohols. - Minimize emulsion formation: Addition of brine or a small amount of a different organic solvent can help break emulsions.The free amino alcohol is more soluble in organic solvents than its protonated form. Incomplete deprotonation will lead to poor extraction efficiency. Continuous extraction is beneficial for compounds with moderate water solubility.
Degradation of the Product - Maintain low temperatures during work-up and purification: L-Isoleucinol is a relatively stable compound, but prolonged exposure to harsh conditions should be avoided. - Use of an inert atmosphere: While not always necessary, if oxidative degradation is suspected, performing the reaction and work-up under nitrogen or argon can be beneficial.Thermal and oxidative degradation can lead to the formation of impurities and a reduction in the overall yield.

Issue 2: Poor Diastereomeric Purity (Presence of (2S,3R), (2R,3S), or (2R,3R) isomers)

Potential Cause Troubleshooting/Optimization Strategy Scientific Rationale
Epimerization at the α-carbon (C2) during the reaction - Maintain low reaction temperatures: Perform the reduction at 0 °C or below.[4] - Choice of solvent and base: The rate of epimerization can be influenced by the polarity of the solvent and the strength of the base used (if any).[5] - Use of N-protecting groups: Protecting the amino group (e.g., with a Boc group) can reduce the acidity of the α-proton, thus minimizing epimerization.[6]Epimerization is often base-catalyzed and proceeds through a deprotonation-reprotonation mechanism at the α-carbon. Lower temperatures and less polar solvents can slow down this process. N-protection reduces the electron-withdrawing effect of the amino group, making the α-proton less acidic.
Racemization of the starting material - Ensure the stereochemical purity of the starting L-isoleucine or its ester: Use a reputable supplier and verify the purity by chiral HPLC or polarimetry.The stereochemical integrity of the final product is directly dependent on the purity of the starting material.
Inefficient purification - Optimize the crystallization of the hydrochloride salt: Use a suitable solvent system (e.g., ethanol/ether, methanol/MTBE) to selectively crystallize the desired diastereomer.[7] - Perform multiple recrystallizations: If the initial purity is low, sequential recrystallizations may be necessary. - Employ chiral chromatography for separation: For high-purity applications, preparative chiral HPLC can be used to separate diastereomers.[8][9]Diastereomers have different physical properties, including solubility, which allows for their separation by crystallization. Chiral chromatography provides a highly effective method for separating stereoisomers.

Issue 3: Impurities in the Final Product

Potential Cause Troubleshooting/Optimization Strategy Scientific Rationale
Presence of unreacted starting material - Optimize reaction conditions for complete conversion (see Issue 1). - Purify the crude product by column chromatography before salt formation. Incomplete reactions will lead to contamination of the final product. Chromatographic separation can effectively remove unreacted starting materials.
Formation of N-acylated or other side products - Control the stoichiometry of reagents: Avoid using a large excess of acylating agents if protecting groups are being used. - Purify the intermediate products: Ensure the purity of the N-protected amino acid or ester before the reduction step.Side reactions can occur with functional groups on the starting material or with reagents used in the synthesis. Purification of intermediates prevents the carry-over of impurities into the final product.
Residual solvents - Dry the final product under high vacuum at an appropriate temperature. - Perform solvent washes during the final filtration step. Inadequate drying will leave residual solvents in the final product, which can affect its purity and physical properties.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing (2S,3S)-2-Amino-3-methylpentan-1-ol?

The most widely used method is the reduction of L-isoleucine or its ester derivative (e.g., methyl or ethyl ester). This approach is favored due to the ready availability and high enantiomeric purity of the starting amino acid. The general workflow involves:

  • Protection of the amino group (optional but recommended): The amino group of L-isoleucine is often protected with a group like tert-butyloxycarbonyl (Boc) to prevent side reactions and minimize epimerization.[6][10]

  • Reduction of the carboxylic acid or ester: The protected or unprotected amino acid/ester is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).[3]

  • Deprotection (if applicable): The protecting group is removed.

  • Formation of the hydrochloride salt: The free amino alcohol is treated with hydrochloric acid to yield the final product.

Q2: How can I effectively monitor the progress of the reduction reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to achieve good separation between the starting material and the product. The product, being more polar than the starting ester but less polar than the starting amino acid, will have a different Rf value. Staining with ninhydrin can be used to visualize the amino-containing compounds. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Q3: What are the critical parameters for the crystallization of the hydrochloride salt to ensure high purity?

The key to successful crystallization is the choice of the solvent system and the cooling rate.

  • Solvent System: A common approach is to dissolve the crude amino alcohol in a polar solvent like ethanol or methanol and then add a less polar co-solvent such as diethyl ether or methyl tert-butyl ether (MTBE) until the solution becomes slightly turbid.[7]

  • Cooling: Slow cooling allows for the formation of well-defined crystals and better exclusion of impurities. Seeding the solution with a small crystal of the pure product can induce crystallization and improve the crystal quality.

  • pH Control: Ensure the solution is acidic to maintain the hydrochloride salt form.

Q4: How can I confirm the stereochemical purity of my final product?

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most definitive method for determining the enantiomeric and diastereomeric purity. Specific chiral columns, such as those based on cyclodextrins or macrocyclic glycopeptides, can separate all four stereoisomers of 2-amino-3-methylpentan-1-ol.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR can confirm the chemical structure, the spectra of diastereomers are often very similar. However, using chiral shift reagents or derivatizing the amino alcohol with a chiral auxiliary can help to distinguish between diastereomers by NMR.

  • Polarimetry: Measurement of the specific rotation can provide an indication of the enantiomeric purity if a reference value for the pure compound is available. However, this method is not suitable for detecting diastereomeric impurities.

Part 3: Experimental Protocols and Data

Protocol 1: Synthesis via Reduction of N-Boc-L-isoleucine

This protocol is a two-step process involving the protection of L-isoleucine followed by reduction.

Step 1: N-Boc Protection of L-Isoleucine

  • Dissolve L-isoleucine (1.0 eq) in a 1:1 mixture of dioxane and 1 M NaOH solution.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in dioxane.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1 M HCl.

  • Extract the product, N-Boc-L-isoleucine, with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the N-Boc-L-isoleucine.

Step 2: Reduction of N-Boc-L-isoleucine to N-Boc-L-isoleucinol

  • Dissolve N-Boc-L-isoleucine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C.

  • Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) or another suitable reducing agent.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC.

  • Once complete, carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure N-Boc-L-isoleucinol.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Dissolve the purified N-Boc-L-isoleucinol in a suitable solvent such as methanol or dioxane.

  • Add an excess of ethereal HCl or a solution of HCl in dioxane.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/ether) to obtain pure this compound.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of L-Isoleucinol

Reducing AgentTypical ConditionsAdvantagesDisadvantages
LiAlH₄ Anhydrous THF, 0 °C to RTHigh reactivity, can reduce both carboxylic acids and esters.Highly reactive with protic solvents (requires anhydrous conditions), can be difficult to handle.
NaBH₄ Methanol or Ethanol, 0 °C to RTMilder and safer to handle than LiAlH₄.Generally does not reduce carboxylic acids directly; requires activation (e.g., as a mixed anhydride) or esterification of the starting material.[3]
BH₃·THF Anhydrous THF, 0 °C to RTEffective for reducing carboxylic acids.Requires anhydrous conditions and careful quenching.

Part 4: Visualizations

Workflow for the Synthesis of this compound

synthesis_workflow cluster_start Starting Material cluster_step1 Step 1 (Optional) cluster_step2 Step 2: Reduction cluster_step3 Step 3: Purification & Salt Formation cluster_end Final Product start L-Isoleucine protect N-Boc Protection start->protect (Boc)₂O, Base reduce Reduction to Amino Alcohol start->reduce Direct Reduction (less common) protect->reduce Reducing Agent (e.g., BH₃·THF) deprotect Deprotection (if needed) reduce->deprotect Acid salt Hydrochloride Salt Formation deprotect->salt HCl purify Recrystallization salt->purify end (2S,3S)-2-Amino-3-methylpentan-1-ol HCl purify->end

Caption: General synthetic workflow for this compound.

Troubleshooting Decision Tree for Low Diastereomeric Purity

troubleshooting_purity start Low Diastereomeric Purity Detected check_sm Check Purity of Starting Material (L-Isoleucine) start->check_sm sm_pure Starting Material is Pure check_sm->sm_pure sm_impure Impure Starting Material check_sm->sm_impure No review_conditions Review Reaction Conditions sm_pure->review_conditions Yes purify_sm Purify or Replace Starting Material sm_impure->purify_sm temp_high Was Reaction Temperature > 0°C? review_conditions->temp_high lower_temp Lower Reaction Temperature temp_high->lower_temp Yes no_protection Was Amino Group Unprotected? temp_high->no_protection No add_protection Implement N-Protection (e.g., Boc) no_protection->add_protection Yes optimize_purification Optimize Purification no_protection->optimize_purification No recrystallize Perform Recrystallization with Different Solvents optimize_purification->recrystallize chiral_hplc Use Preparative Chiral HPLC optimize_purification->chiral_hplc

Caption: Decision tree for troubleshooting low diastereomeric purity.

References

  • Isoleucine epimerization in peptides and proteins: kinetic factors and application to fossil proteins. PubMed.[Link]

  • Strategies to Enhance l-Isoleucine Synthesis by Modifying the Threonine Metabolism Pathway in Escherichia coli. PMC.[Link]

  • US4731476A - Process for the separation of L-leucine and L-isoleucine.
  • Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. DigitalCommons@USU.[Link]

  • (2S,3S)-2-Amino-3-methyl-1-pentanol | C6H15NO | CID 2724027. PubChem.[Link]

  • Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. PubMed.[Link]

  • Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction. PubMed.[Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal.[Link]

  • Isoleucine Impurities and Related Compound. Veeprho.[Link]

  • Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction. PubMed.[Link]

  • Dual protection of amino functions involving Boc. RSC Publishing.[Link]

  • CN103224437A - Amino acid methyl ester hydrochloride preparation.
  • [Separation of a mixture of L-isoleucine and L-leucine]. PubMed.[Link]

  • Epimerisation in Peptide Synthesis. MDPI.[Link]

  • L-Isoleucine | C6H13NO2 | CID 6306. PubChem.[Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar.[Link]

  • FORMING OF DIASTEREOISOMER WITH L-ISOLEUCIN TO SEPARATE OFLOXACIN ENANTIOMER USING PREPARATIVE LIQUID CHROMATOGRAPHY. Jurnal Universitas Padjadjaran.[Link]

  • Effect of reduced temperatures on protein synthesis in mouse L cells. PubMed.[Link]

  • The contest for precursors: channelling L-isoleucine synthesis in Corynebacterium glutamicum without byproduct formation. ResearchGate.[Link]

  • Direct N-alkylation of unprotected amino acids with alcohols. PMC.[Link]

  • US8440863B2 - Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine.
  • Late-life isoleucine restriction promotes physiological and molecular signatures of healthy aging. PubMed Central.[Link]

  • How to Troubleshoot Low Protein Yield After Elution. Patsnap Synapse.[Link]

  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.[Link]

  • US2243977A - Process for the preparation of amino-alcohols.
  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS.[Link]

  • Research of the synthesis of new acetylene aminoalcohols. ResearchGate.[Link]

  • JP2003137850A - Method for producing amino acid ester hydrochloride.
  • Strategy for improving L-isoleucine production efficiency in Corynebacterium glutamicum. PubMed.[Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.[Link]

  • Thermodynamics Properties of Leucine and Isoleucine Peptides in Water. PMC.[Link]

  • WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino ...
  • 2-Amino-3-methylpentan-1-ol | C6H15NO | CID 91202. PubChem.[Link]

Sources

Catalyst decomposition issues in asymmetric synthesis using L-Isoleucinol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for asymmetric synthesis utilizing L-Isoleucinol derived catalysts. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective transformations. Here, we address common challenges related to catalyst stability and performance, offering in-depth troubleshooting advice and frequently asked questions in a practical, question-and-answer format. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development.

Troubleshooting Guide: Catalyst Decomposition and Performance Issues

This section provides a detailed approach to diagnosing and resolving common problems encountered during asymmetric synthesis with L-Isoleucinol-derived catalysts.

Question 1: My reaction shows low conversion and/or has stalled. What are the likely causes related to the catalyst?

Answer:

Low conversion or a stalled reaction is a frequent issue that can often be traced back to catalyst deactivation. The primary suspects are the decomposition of the chiral ligand or the metal center. Here’s a breakdown of potential causes and how to investigate them:

Probable Causes:

  • Ligand Dissociation: The L-Isoleucinol-derived ligand may dissociate from the metal center, especially at elevated temperatures. This is often a reversible process, but the equilibrium might shift towards the dissociated, inactive state under certain conditions. The rigidity of the ligand's backbone is crucial for maintaining a stable complex.[1]

  • Oxidation of the Metal Center: If the reaction is not performed under a strictly inert atmosphere, trace oxygen can lead to the oxidation of the active metal center (e.g., Ru(II) to Ru(III)), rendering it catalytically inactive.

  • Formation of Inactive Dimers or Aggregates: The active monomeric catalyst species can dimerize or aggregate to form less active or inactive species. This is particularly common for coordinatively unsaturated intermediates in the catalytic cycle.

  • Side Reactions with Substrates or Solvents: The catalyst might react with impurities in the substrates or solvents, or even with the solvent itself, leading to an inactive complex. For instance, certain solvents can coordinate to the metal center and inhibit substrate binding.

Step-by-Step Troubleshooting:

  • Verify Inert Atmosphere: Ensure your reaction setup is scrupulously deoxygenated. Use high-purity argon or nitrogen and freshly distilled, degassed solvents.

  • Analyze Catalyst Integrity: If possible, take an aliquot of the reaction mixture (under inert conditions) and analyze it by ¹H NMR or HPLC to check for the presence of the active catalyst and any potential degradation products.[2] Comparison with the spectrum of the fresh catalyst can reveal changes in the ligand environment.

  • Lower Reaction Temperature: If you suspect thermal decomposition, try running the reaction at a lower temperature. While this will decrease the reaction rate, it may significantly improve catalyst stability and overall conversion over a longer period.

  • Solvent Screening: The choice of solvent can dramatically impact catalyst stability. Polar, coordinating solvents may compete with the substrate for binding to the metal center. Consider switching to a less coordinating solvent.

  • Use of Additives: In some cases, the addition of a co-catalyst or an additive can stabilize the active species. For example, in transfer hydrogenation, a base is often required for catalyst activation, but an excess can sometimes lead to deactivation pathways.[3]

Experimental Protocol: Monitoring Catalyst Stability by ¹H NMR

  • Prepare a stock solution of your L-Isoleucinol-derived catalyst in a deuterated solvent that is compatible with your reaction.

  • Acquire a baseline ¹H NMR spectrum of the fresh catalyst.

  • Set up your reaction as usual, and at various time points (e.g., 1h, 4h, 8h, 24h), carefully withdraw a small aliquot from the reaction mixture under an inert atmosphere.

  • Quench the reaction in the aliquot if necessary (e.g., by cooling or adding a specific quenching agent).

  • Prepare the sample for NMR analysis, adding a known amount of an internal standard for quantitative analysis.

  • Acquire the ¹H NMR spectrum and compare it to the baseline spectrum. Look for the appearance of new signals or changes in the chemical shifts of the ligand protons, which could indicate decomposition or a change in the coordination environment of the metal.

Question 2: I am observing a significant drop in enantioselectivity. What could be the reasons?

Answer:

A loss of enantioselectivity is a critical issue in asymmetric catalysis and often points to problems with the chiral environment of the catalyst.

Probable Causes:

  • Formation of an Achiral or Racemic Catalyst: The active chiral catalyst might be converting into an achiral or racemic species that still catalyzes the reaction but without stereocontrol. This can happen through ligand modification or racemization of a stereocenter on the ligand under the reaction conditions.

  • Presence of an Uncontrolled Achiral Catalyst: An achiral species, potentially formed from the decomposition of the primary catalyst or from impurities, could be catalyzing the reaction at a faster rate than the desired chiral catalyst, leading to a racemic background reaction.

  • Ligand Exchange/Modification: The L-Isoleucinol derivative ligand could undergo a chemical transformation (e.g., oxidation, hydrolysis) that alters its stereochemical-directing ability.

  • Incomplete Catalyst Formation: If the active catalyst is formed in situ, incomplete reaction between the metal precursor and the chiral ligand can leave residual achiral metal species that catalyze a background reaction.

Troubleshooting Workflow:

G start Low Enantioselectivity Observed purity_check Verify Purity of Substrate, Solvent, and Reagents start->purity_check catalyst_integrity Assess Catalyst Integrity (Age, Storage, Purity) purity_check->catalyst_integrity temp_optimization Optimize Reaction Temperature (Often Lower) catalyst_integrity->temp_optimization solvent_screen Perform Solvent Screen temp_optimization->solvent_screen loading_variation Vary Catalyst/Ligand Loading solvent_screen->loading_variation time_concentration Investigate Reaction Time and Concentration loading_variation->time_concentration improved_ee Improved Enantioselectivity time_concentration->improved_ee

A general workflow for troubleshooting low enantioselectivity.

Step-by-Step Troubleshooting:

  • Re-evaluate Catalyst Purity: Ensure the chiral ligand and the metal precursor are of high purity. Impurities can sometimes act as catalysts for undesired side reactions.

  • Pre-form the Catalyst: If you are forming the catalyst in situ, consider pre-forming the complex before adding the substrates. This can ensure complete coordination of the chiral ligand.

  • Check for Racemization: Analyze the chiral ligand post-reaction to see if any racemization has occurred. This can be done by chiral HPLC or by converting the ligand to a diastereomeric derivative and analyzing by NMR.

  • Vary Catalyst Loading: A lower catalyst loading might favor the desired catalytic cycle over decomposition pathways that lead to achiral catalysts.

  • Investigate the Effect of Additives: Some additives, while beneficial for reactivity, might negatively impact enantioselectivity by interacting with the chiral catalyst. If you are using additives, try running the reaction without them or with different ones.

Frequently Asked Questions (FAQs)

Q1: What are the most common decomposition pathways for L-Isoleucinol-derived metal complexes?

A1: While specific pathways are highly dependent on the metal and reaction conditions, some general degradation routes for related β-amino alcohol complexes include:

  • Oxidative Degradation: The alcohol or amine functionality can be susceptible to oxidation, especially in the presence of air or oxidizing agents. This can lead to the formation of aldehydes, ketones, or imines, which may no longer coordinate effectively to the metal center.

  • Dehydrogenation-Hydrogenation: For some metal catalysts, a reversible dehydrogenation of the alcohol to a ketone can occur, which might lead to racemization at the adjacent stereocenter.

  • Ligand Fragmentation: Under harsh conditions (high temperature, strong acids or bases), the C-C or C-N bonds of the ligand can cleave.

  • Metal Leaching and Agglomeration: For heterogeneous catalysts, the active metal complex can leach from the support. In homogeneous catalysis, the metal can precipitate as inactive metal nanoparticles.

Q2: How does the structure of the L-Isoleucinol derivative impact catalyst stability?

A2: The steric and electronic properties of the L-Isoleucinol derivative are critical. The bulky side chain of isoleucine can provide a rigid and well-defined chiral pocket around the metal center, which can enhance both enantioselectivity and stability by preventing unwanted side reactions and catalyst aggregation. Modifications to the amine or alcohol groups (e.g., N-alkylation, O-silylation) can also significantly impact the electronic properties and stability of the resulting metal complex. Generally, more rigid ligand frameworks lead to more stable and selective catalysts.[1]

Q3: What analytical techniques are best for monitoring the health of my catalyst during a reaction?

A3: In-situ monitoring is ideal for understanding catalyst behavior in real-time.

  • NMR Spectroscopy: High-resolution NMR can provide detailed structural information about the catalyst and any intermediates or decomposition products.[2]

  • HPLC: High-Performance Liquid Chromatography, especially with a chiral stationary phase, is excellent for monitoring the enantiomeric purity of the product and can also be used to track the concentration of the catalyst and ligand over time.

  • FT-IR Spectroscopy: In some cases, changes in the coordination of the ligand to the metal can be observed through shifts in the vibrational frequencies of specific functional groups.

Diagram: Catalyst Decomposition Pathways

G cluster_pathways Decomposition Pathways Active_Catalyst Active Chiral Catalyst [M(L*)] Ligand_Dissociation Ligand Dissociation Active_Catalyst->Ligand_Dissociation ΔT Oxidation Metal Oxidation Active_Catalyst->Oxidation O₂ Dimerization Dimerization/ Aggregation Active_Catalyst->Dimerization Side_Reaction Side Reaction with Substrate/Solvent Active_Catalyst->Side_Reaction Inactive_Species Inactive Species Ligand_Dissociation->Inactive_Species Oxidation->Inactive_Species Dimerization->Inactive_Species Side_Reaction->Inactive_Species

Potential pathways for catalyst deactivation.

Data Summary

The stability of a catalyst is often influenced by reaction parameters. The following table provides a conceptual overview of how different conditions can affect catalyst performance.

ParameterPotential Impact on Catalyst StabilityRecommendation for Optimization
Temperature Higher temperatures can increase reaction rates but may accelerate catalyst decomposition.Start at a moderate temperature and decrease if deactivation is observed.
Solvent Polarity Highly polar, coordinating solvents can displace the chiral ligand or block substrate binding.Screen a range of solvents with varying polarity and coordinating ability.
Substrate Purity Impurities (e.g., water, other functional groups) can poison the catalyst.Use highly purified and dry substrates and solvents.
Atmosphere Presence of oxygen can lead to irreversible oxidation of the metal center.Maintain a strict inert atmosphere throughout the reaction.

References

  • In-situ NMR spectroscopy in catalysis - 2020 - Wiley Analytical Science. (2020). Available at: [Link]

  • Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis. (2019). Available at: [Link]

  • Ruthenium complexes with chiral tetradentate PNNP ligands: Asymmetric catalysis from the viewpoint of inorganic chemistry. Dalton Transactions. (n.d.). Available at: [Link]

  • Rh(I) Complexes in Catalysis: A Five-Year Trend. PMC. (n.d.). Available at: [Link]

  • Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. MDPI. (n.d.). Available at: [Link]

  • New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. (2023). Available at: [Link]

  • Asymmetric catalysis in complex target synthesis. PNAS. (n.d.). Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for the Stereoisomers of 2-Amino-3-methylpentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Stereoisomeric Purity

In pharmaceutical development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a fundamental determinant of biological activity. 2-Amino-3-methylpentan-1-ol, an amino alcohol, possesses two chiral centers, giving rise to four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These stereoisomers exist as two pairs of enantiomers, which in turn are diastereomeric to the other pair. While diastereomers have different physical properties and can be separated by standard chromatographic techniques, enantiomers are physically identical in an achiral environment, demanding specialized chiral separation methods for their resolution and quantification.

The U.S. Food and Drug Administration (FDA) and other global regulatory bodies mandate the characterization of individual stereoisomers in a drug product, as they can exhibit significant differences in pharmacology, toxicology, and pharmacokinetics.[1] Therefore, the development and validation of robust analytical methods to ensure the stereoisomeric purity of active pharmaceutical ingredients (APIs) like 2-Amino-3-methylpentan-1-ol is not merely a quality control exercise but a critical step in ensuring drug safety and efficacy.

This guide provides a comparative analysis of key analytical techniques for the separation and validation of 2-Amino-3-methylpentan-1-ol stereoisomers. We will delve into the causality behind methodological choices, present detailed validation protocols grounded in regulatory standards, and offer supporting data to guide researchers and drug development professionals in selecting the most appropriate analytical strategy.

Regulatory Framework: A Foundation of Trustworthiness

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides a comprehensive framework for this process. The recently updated guideline, ICH Q2(R2), outlines the necessary validation characteristics, while the complementary ICH Q14 guideline details the principles of analytical procedure development.[2][3][4][5] Adherence to these guidelines ensures that the generated data is reliable, reproducible, and accepted by regulatory authorities globally.

A validation protocol should be established before the study, outlining the performance characteristics to be evaluated.[3] The core validation parameters typically include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

dot

Caption: Overall Analytical Method Validation Workflow.

Comparison of Core Analytical Techniques

The selection of an analytical technique for stereoisomer analysis depends on the specific requirements of the assay, such as the need for quantification of trace impurities, preparative separation, or simple identification. For 2-Amino-3-methylpentan-1-ol, chromatographic methods are the workhorses for quantitative analysis, while spectroscopic methods serve as powerful complementary tools.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely used technique for separating enantiomers.[6] The separation is achieved on a Chiral Stationary Phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Causality of Method Design:

  • Challenge: 2-Amino-3-methylpentan-1-ol is a polar molecule and lacks a strong chromophore, making UV detection difficult and potentially leading to poor peak shape on some columns.

  • Solution 1 (Direct Analysis): Use a CSP designed for polar compounds. Macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are excellent choices as they possess ionic groups and are compatible with aqueous-organic mobile phases, making them ideal for separating polar analytes like amino alcohols without derivatization.[7]

  • Solution 2 (Indirect Analysis via Derivatization): React the amino group with a derivatizing agent that introduces a chromophore (e.g., NBD-F) or a fluorophore.[8] This not only enhances detection sensitivity but can also improve chromatographic behavior. If a chiral derivatizing agent is used, the resulting diastereomers can be separated on a standard achiral column.[9] However, derivatization adds steps to sample preparation and introduces potential sources of error.[7]

Comparative Performance of HPLC Approaches:

FeatureDirect Analysis (e.g., CHIROBIOTIC T)Indirect Analysis (Derivatization + Achiral C18)
Principle Enantiomers separated on a Chiral Stationary Phase.Enantiomers converted to diastereomers, then separated on an achiral phase.
Sample Prep Minimal; dissolve and inject.Multi-step; derivatization reaction, potential cleanup.
Specificity High; directly resolves enantiomers.High, but must validate for reaction by-products.
Sensitivity Potentially low without a chromophore (requires alternative detection like MS or ELSD).High; chromophore/fluorophore introduced.
Potential Issues Poor peak shape for highly polar analytes.Incomplete derivatization, racemization during reaction, stability of derivatives.
Best For Routine QC, LC-MS applications.Trace analysis, situations where enhanced sensitivity is paramount.

Experimental Protocol: Validation of a Chiral HPLC Method (Direct Analysis)

This protocol outlines the validation of a method to quantify the (2S,3S)-enantiomer in the presence of the (2R,3R)-enantiomer of 2-Amino-3-methylpentan-1-ol.

  • Chromatographic System:

    • Column: Astec® CHIROBIOTIC® T (teicoplanin-based CSP)[7]

    • Mobile Phase: Methanol/Acetic Acid/Triethylamine (e.g., 100/0.1/0.1 v/v/v) - Rationale: The acidic and basic modifiers improve peak shape and interaction with the CSP for the amino alcohol.

    • Flow Rate: 1.0 mL/min

    • Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS)

  • Validation Procedures:

    • Specificity:

      • Inject a diluent blank to ensure no interfering peaks.

      • Inject individual solutions of all four stereoisomers to determine their retention times and confirm baseline separation.

      • Prepare a spiked solution containing the main enantiomer and known levels of the other three stereoisomers and potential process impurities.

      • Acceptance Criteria: The peak for the main enantiomer must be free of interference, and there should be baseline resolution (Rs > 1.5) between all stereoisomeric peaks.

    • Linearity:

      • Prepare a series of at least five standard solutions of the (2S,3S)-enantiomer ranging from the LOQ to 120% of the specification limit.[10]

      • Inject each standard in triplicate.

      • Plot the average peak area against concentration and perform a linear regression analysis.

      • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy (Recovery):

      • Prepare placebo samples spiked with the (2S,3S)-enantiomer at three concentration levels (e.g., 50%, 100%, 150% of the target concentration).

      • Prepare each level in triplicate and analyze.

      • Calculate the percentage recovery at each level.

      • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[11]

    • Precision (Repeatability):

      • Prepare six separate samples of the (2S,3S)-enantiomer at 100% of the target concentration.

      • Analyze all six samples.

      • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.[11]

    • Limit of Quantitation (LOQ):

      • Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.

      • Confirm by analyzing a series of samples at this concentration and demonstrating acceptable precision and accuracy.

      • Acceptance Criteria: Precision (RSD) at the LOQ should be ≤ 10%.

Chiral Gas Chromatography (GC)

For volatile or semi-volatile compounds, chiral GC offers excellent resolution and speed.[12] Amino alcohols like 2-Amino-3-methylpentan-1-ol typically require derivatization to increase their volatility and improve peak shape.[13]

Causality of Method Design:

  • Challenge: The polar amino and hydroxyl groups cause peak tailing and poor volatility.

  • Solution: Derivatization is almost always necessary. A common approach is acylation with an agent like trifluoroacetic anhydride (TFAA), which converts the -NH2 and -OH groups to less polar trifluoroacetyl esters and amides.[13] The resulting derivative is highly volatile and suitable for GC analysis. The separation is then performed on a chiral GC column, often one based on cyclodextrin derivatives.[13]

Experimental Protocol: Validation of a Chiral GC Method (Derivatization)

  • Derivatization & GC System:

    • Derivatizing Agent: Trifluoroacetic anhydride (TFAA) in an appropriate solvent (e.g., Dichloromethane).

    • Column: A cyclodextrin-based chiral capillary column (e.g., Chirasil-Val).

    • Carrier Gas: Helium or Hydrogen.

    • Injector/Detector: Split/Splitless injector, Flame Ionization Detector (FID).

    • Temperature Program: An optimized temperature ramp to ensure separation of all stereoisomers.

  • Validation Procedures:

    • The validation parameters (Specificity, Linearity, Accuracy, etc.) are assessed similarly to the HPLC method.

    • Critical Additional Validation: The derivatization reaction itself must be validated for completeness and to ensure no racemization or degradation occurs during the process. This is a key trustworthiness checkpoint.

dot

Caption: Decision Funnel for Analytical Technique Selection.

Spectroscopic Methods: NMR and Circular Dichroism

While not primary separative techniques, spectroscopic methods provide invaluable, often orthogonal, information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Principle: Enantiomers have identical NMR spectra in an achiral solvent. However, diastereomers are chemically non-equivalent and will exhibit distinct signals.[14] This makes NMR an excellent tool for determining the diastereomeric ratio of 2-Amino-3-methylpentan-1-ol (e.g., [(2R,3R)+(2S,3S)] vs. [(2R,3S)+(2S,3R)]) without any separation.

    • Application: By integrating the unique signals corresponding to each pair of enantiomers, a precise diastereomeric ratio can be determined.[15] To differentiate enantiomers, a chiral solvating agent can be added to the NMR tube, which forms transient diastereomeric complexes that can be distinguished in the spectrum.

    • Expert Insight: The protons on the carbons bearing the chiral centers (C2 and C3) are most likely to show distinct chemical shifts and coupling constants between diastereomers, providing a clear window for quantification.[16]

  • Circular Dichroism (CD) Spectroscopy:

    • Principle: CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[17] Enantiomers produce mirror-image CD spectra (equal magnitude, opposite sign), while achiral compounds are CD-silent.

    • Application: CD is a powerful, non-destructive technique for confirming the absolute configuration of a purified stereoisomer (by comparing its spectrum to a known standard or theoretical calculation) and for determining enantiomeric purity or enantiomeric excess (ee).[18] The magnitude of the CD signal (the Cotton effect) is directly proportional to the concentration difference between the two enantiomers.[18]

    • Limitation: CD is not a separative technique. It provides information on the bulk sample and is unsuitable for quantifying one stereoisomer in the presence of its diastereomers, which are also chirally active.

Conclusion and Future Perspectives

The validation of analytical methods for stereoisomers of 2-Amino-3-methylpentan-1-ol requires a multi-faceted approach, grounded in the principles of regulatory guidelines like ICH Q2(R2) and Q14. Chiral HPLC and GC stand as the definitive techniques for quantitative separation and analysis, with the choice between them often hinging on the analyte's properties and the need for derivatization. Direct analysis by HPLC on modern CSPs is often preferred for its simplicity, while GC offers high efficiency for volatile derivatives.

Spectroscopic methods such as NMR and CD provide essential orthogonal information. NMR is unparalleled for the direct determination of diastereomeric ratios, while CD offers a rapid assessment of enantiomeric purity and absolute configuration. A comprehensive validation file will often leverage a primary chromatographic method for quantification and a spectroscopic method for identity confirmation, creating a self-validating system that ensures the highest degree of scientific integrity and trustworthiness. As technology advances, techniques like Supercritical Fluid Chromatography (SFC) may also offer faster, greener alternatives to HPLC for chiral separations.[2] The ultimate goal remains the same: to develop and validate a method that is demonstrably fit for its intended purpose, guaranteeing the quality and safety of the final pharmaceutical product.

References

  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. PubMed.
  • Amino alcohol-derived chiral stationary phases.
  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed.
  • ICH guideline Q14 on analytical procedure development. European Medicines Agency (EMA).
  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry.
  • Q2(R2)
  • Amino Acid and Peptide Chiral Separ
  • Multidimensional Separation of Chiral Amino Acid Mixtures in a Multilayered Three Dimensional Hybrid Microfluidic/Nanofluidic Device. PubMed Central.
  • Validation of Amino Acid Analysis Methods.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • Chiral HPLC Separ
  • Chiral Amino Acid Analysis Using LC/MS. Wako Blog.
  • Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determin
  • ICH and FDA Guidelines for Analytical Method Valid
  • ICH Q2(R2) Validation of analytical procedures. Scientific guideline.
  • Can any one explain how to determine diastereomeric ratio
  • FDA'S POLICY STATEMENT FOR THE DEVELOPMENT OF NEW STEREOISOMERIC DRUGS.
  • A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. Benchchem.
  • Chiral separation of amino acids by gas chromatography.
  • Circular Dichroism (CD). Harvard University.
  • Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: Development and validation of the method.
  • 2,3-Dimethylbuttersäure. Wikipedia.

Sources

A Comparative Guide to the Synthetic Routes of L-Isoleucinol Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

L-Isoleucinol hydrochloride, a chiral amino alcohol derived from the essential amino acid L-isoleucine, stands as a critical building block in the synthesis of a multitude of pharmaceutical agents and bioactive molecules. Its stereospecific nature makes it an invaluable asset in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount to therapeutic efficacy. This guide provides a comprehensive comparison of the prevalent synthetic routes to L-Isoleucinol hydrochloride, offering an in-depth analysis of their underlying chemical principles, operational efficiencies, and scalability. The information presented herein is intended to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

The Strategic Importance of L-Isoleucinol in Drug Discovery

The chirality of L-Isoleucinol makes it an essential component in the development of pharmaceuticals that target specific biological pathways with high selectivity. As a key intermediate, it is instrumental in the synthesis of complex molecules aimed at treating metabolic disorders and other conditions where enantiomeric purity is crucial for optimal drug performance.[1] The demand for high-purity L-Isoleucinol hydrochloride necessitates robust and efficient synthetic strategies that can be reliably executed and scaled for industrial production.

Comparative Analysis of Synthetic Methodologies

The synthesis of L-Isoleucinol hydrochloride predominantly commences with the parent amino acid, L-isoleucine. The primary transformation involves the reduction of the carboxylic acid moiety to a primary alcohol. This guide will explore three distinct and widely recognized methods for this conversion:

  • Direct Reduction of L-Isoleucine using Lithium Aluminum Hydride (LiAlH₄)

  • Reduction of L-Isoleucine via Borane Complexes

  • Two-Step Reduction via L-Isoleucine Methyl Ester

A fourth, emerging approach involving chemo-enzymatic synthesis will also be discussed as a promising alternative.

Route 1: Direct Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a potent and versatile reducing agent capable of directly converting carboxylic acids to their corresponding primary alcohols.[2] This method is favored for its high reactivity and generally good yields.

Mechanistic Rationale

The reaction proceeds through the formation of a lithium aluminate salt of the amino acid, followed by the hydride-mediated reduction of the carboxylate group. The strong nucleophilicity of the hydride ions (H⁻) from LiAlH₄ facilitates the direct attack on the electron-deficient carbonyl carbon of the carboxylate.

Experimental Protocol:

A detailed protocol for the reduction of L-valine, a structurally similar amino acid, using LiAlH₄ is provided by Organic Syntheses and can be adapted for L-isoleucine.[3]

Step 1: Reaction Setup

  • Under a nitrogen atmosphere, a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF) is prepared in a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

  • The suspension is cooled to 10°C in an ice bath.

Step 2: Addition of L-Isoleucine

  • L-Isoleucine (1.0 equivalent) is added portion-wise to the cooled LiAlH₄ suspension, controlling the rate of addition to manage the vigorous evolution of hydrogen gas.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 16-20 hours.

Step 3: Quenching and Work-up

  • The reaction mixture is cooled to 10°C and cautiously quenched by the sequential and dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.

  • The resulting white precipitate of aluminum salts is removed by filtration.

Step 4: Isolation and Purification of L-Isoleucinol

  • The filtrate is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude L-Isoleucinol is purified by vacuum distillation.

Step 5: Formation of L-Isoleucinol Hydrochloride

  • The purified L-Isoleucinol is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or methanol).

  • Anhydrous hydrochloric acid (gas or a solution in an anhydrous solvent) is added until the precipitation of L-Isoleucinol hydrochloride is complete.

  • The crystalline product is collected by filtration, washed with a cold solvent, and dried under vacuum.

Causality Behind Experimental Choices:
  • Anhydrous Conditions: LiAlH₄ reacts violently with water; therefore, strict anhydrous conditions are essential for safety and to prevent the decomposition of the reagent.

  • Portion-wise Addition: The slow addition of L-isoleucine to the LiAlH₄ suspension is crucial to control the exothermic reaction and the rate of hydrogen gas evolution.[3]

  • Reflux: Heating the reaction mixture to reflux ensures the complete reduction of the carboxylic acid.

  • Fieser Work-up: The specific sequence of adding water, NaOH solution, and water is a standard procedure (Fieser work-up) to facilitate the precipitation of granular aluminum salts that are easily filterable.

Workflow Diagram:

G cluster_0 Route 1: Direct LiAlH4 Reduction L-Isoleucine L-Isoleucine Reduction Reduction L-Isoleucine->Reduction LiAlH4_THF LiAlH4 in THF LiAlH4_THF->Reduction Quench Quench (H2O, NaOH) Reduction->Quench L-Isoleucinol L-Isoleucinol Quench->L-Isoleucinol HCl_addition HCl Addition L-Isoleucinol->HCl_addition L-Isoleucinol_HCl L-Isoleucinol HCl HCl_addition->L-Isoleucinol_HCl

Caption: Workflow for the direct reduction of L-Isoleucine using LiAlH₄.

Route 2: Reduction with Borane Complexes

Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), offer a milder alternative to LiAlH₄ for the reduction of carboxylic acids.[3] These reagents are generally more selective and can be used in the presence of certain functional groups that are reactive towards LiAlH₄.

Mechanistic Rationale

Borane first forms a complex with the lone pair of electrons on the nitrogen atom of the amino acid. This is followed by the formation of an acyloxyborane intermediate from the carboxylic acid, which is then reduced by subsequent equivalents of borane to the primary alcohol.

Experimental Protocol:

An established protocol for the reduction of L-valine using BMS and boron trifluoride etherate can be adapted for L-isoleucine.[3]

Step 1: Formation of the Borane-Amino Acid Complex

  • In a nitrogen-flushed flask, L-Isoleucine (1.0 equivalent) is suspended in anhydrous THF.

  • Boron trifluoride etherate (1.0 equivalent) is added, followed by the dropwise addition of borane-dimethyl sulfide complex (1.1 equivalents) while gently refluxing the mixture.

Step 2: Reduction

  • The reaction mixture is refluxed for 18-24 hours.

Step 3: Quenching and Work-up

  • The reaction is cooled to 0°C and quenched by the slow addition of methanol.

  • The solvent is removed under reduced pressure.

Step 4: Isolation and Purification of L-Isoleucinol

  • The residue is taken up in an alkaline solution and extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • The combined organic extracts are dried and concentrated.

  • The crude product is purified by vacuum distillation.

Step 5: Formation of L-Isoleucinol Hydrochloride

  • The purified L-Isoleucinol is dissolved in an appropriate anhydrous solvent.

  • Anhydrous HCl is introduced to precipitate the hydrochloride salt.

  • The product is isolated by filtration, washed, and dried.

Causality Behind Experimental Choices:
  • Boron Trifluoride Etherate: This Lewis acid is used to activate the carboxylic acid group, facilitating the reduction by the less reactive borane complex.

  • Methanol Quench: Methanol reacts with the excess borane and borate esters, forming volatile trimethyl borate, which can be removed during solvent evaporation.

  • Alkaline Work-up: The use of a strong base is necessary to break down the borane-amine complex and liberate the free amino alcohol for extraction.

Workflow Diagram:

G cluster_1 Route 2: Borane Reduction L-Isoleucine_THF L-Isoleucine in THF Reduction_Reflux Reduction (Reflux) L-Isoleucine_THF->Reduction_Reflux BMS_BF3 BMS & BF3·OEt2 BMS_BF3->Reduction_Reflux Quench_MeOH Quench (Methanol) Reduction_Reflux->Quench_MeOH L-Isoleucinol_Free L-Isoleucinol Quench_MeOH->L-Isoleucinol_Free HCl_Addition_2 HCl Addition L-Isoleucinol_Free->HCl_Addition_2 L-Isoleucinol_HCl_2 L-Isoleucinol HCl HCl_Addition_2->L-Isoleucinol_HCl_2 G cluster_2 Route 3: Two-Step Ester Reduction L-Isoleucine_3 L-Isoleucine Esterification Esterification (MeOH, TMSCl) L-Isoleucine_3->Esterification L-Ile_Me_Ester L-Isoleucine Methyl Ester Esterification->L-Ile_Me_Ester Reduction_Ester Reduction (e.g., LiAlH4) L-Ile_Me_Ester->Reduction_Ester L-Isoleucinol_3 L-Isoleucinol Reduction_Ester->L-Isoleucinol_3 HCl_Addition_3 HCl Addition L-Isoleucinol_3->HCl_Addition_3 L-Isoleucinol_HCl_3 L-Isoleucinol HCl HCl_Addition_3->L-Isoleucinol_HCl_3

Caption: Workflow for the two-step reduction of L-Isoleucine via its methyl ester.

Emerging Alternative: Chemo-enzymatic Synthesis

Chemo-enzymatic routes are gaining traction as they offer high selectivity and operate under mild, environmentally benign conditions. An emerging strategy involves the use of engineered amine dehydrogenases for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols. [4]While this approach does not start from L-isoleucine, it represents a potential future direction for the de novo synthesis of L-Isoleucinol and its analogs with high enantiomeric purity.

Quantitative Comparison of Synthetic Routes

The choice of synthetic route often depends on a balance of factors including yield, purity, cost of reagents, reaction time, and scalability. The following table provides a comparative summary of the discussed methods.

ParameterRoute 1: Direct LiAlH₄ ReductionRoute 2: Borane ReductionRoute 3: Two-Step Ester Reduction
Typical Yield 70-85%75-90%80-95% (overall)
Purity Good to ExcellentGood to ExcellentExcellent
Reaction Time 18-24 hours20-26 hours24-36 hours (overall)
Reagent Cost ModerateModerate to HighLow to Moderate
Scalability GoodGoodExcellent
Safety Concerns Highly reactive, pyrophoric reagentToxic and flammable reagentsStandard laboratory hazards
Key Advantages One-step, high reactivityMilder conditions, good selectivityHigh purity, controlled reaction
Key Disadvantages Vigorous reaction, strict anhydrous conditionsLonger reaction times, cost of boraneTwo-step process, longer overall time

Note: The values presented are typical ranges and can vary based on specific reaction conditions and optimization.

Conclusion and Recommendations

For laboratory-scale synthesis where high purity is paramount and a two-step process is acceptable, the reduction of L-isoleucine methyl ester (Route 3) is often the preferred method. The direct reduction with LiAlH₄ (Route 1) offers a more direct, one-pot approach that is also highly effective, provided that the necessary safety precautions are strictly followed. The borane reduction method (Route 2) serves as a valuable alternative when milder conditions are required.

For industrial-scale production, the two-step ester reduction route often presents the most favorable balance of cost, scalability, and product purity. As green chemistry principles become increasingly important, the development of catalytic hydrogenation and chemo-enzymatic processes will likely play a more significant role in the future synthesis of L-Isoleucinol hydrochloride.

Ultimately, the optimal synthetic route will be dictated by the specific requirements of the research or development project, including the desired scale, purity specifications, available equipment, and economic considerations. This guide provides the foundational knowledge to make a well-informed and strategic choice.

References

  • Process for the separation of L-leucine and L-isoleucine.
  • Method for extracting L-isoleucine.
  • Strategies to Enhance l-Isoleucine Synthesis by Modifying the Threonine Metabolism Pathway in Escherichia coli. ACS Omega. [Link]

  • CARBOBENZYLOXY-L-ASPARAGINYL-L-LEUCINE METHYL ESTER. Organic Syntheses Procedure. [Link]

  • Strategies to Enhance l-Isoleucine Synthesis by Modifying the Threonine Metabolism Pathway in Escherichia coli. PubMed Central. [Link]

  • REDUCTION OF α-AMINO ACIDS: L-VALINOL. Organic Syntheses Procedure. [Link]

  • Purification method of L-isoleucine.
  • Synthesis of D-alloisoleucine from L-isoleucine and from (S)-2-methylbutan-1-ol. Synthesis of isostatine. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Synthesis of L-leucyl-L-isoleucine and L-isoleucyl-L-leucine. ResearchGate. [Link]

  • Reduction of Chiral Amino Acids Based on Current Method. JOCPR. [Link]

  • L-Isoleucine. Japanese Pharmacopoeia. [Link]

  • Method for purifying branched chain amino acids.
  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. [Link]

  • Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. ResearchGate. [Link]

  • Experimental Procedures. The Royal Society of Chemistry. [Link]

  • Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA. [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. PubMed Central. [Link]

  • Method for producing amino alcohols.

Sources

A Researcher's Guide to Cross-Validation of Experimental and Computational Results in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of novel therapeutics and complex molecular architectures, the precise control of stereochemistry is paramount. The synthesis of enantiomerically pure compounds often relies on stereoselective reactions, where a catalyst or chiral auxiliary directs the formation of one stereoisomer over others. Traditionally, the optimization of these reactions has been a resource-intensive process of experimental trial and error.[1] However, the advent of powerful computational chemistry tools has opened a new paradigm: the synergistic use of in silico modeling and experimental validation to accelerate discovery and deepen mechanistic understanding.[2][3]

This guide provides a comprehensive comparison of experimental and computational approaches in stereoselective synthesis, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, detail self-validating protocols, and demonstrate how the cross-validation of data from both realms leads to a more robust and predictive science.

The Symbiotic Relationship: Experiment and Computation

Neither experimental synthesis nor computational modeling alone can provide a complete picture of a stereoselective reaction. Experimental work provides the ground truth—the tangible outcome of a reaction under a specific set of conditions. However, it often yields limited direct information about the fleeting transition states that govern stereoselectivity. Computational models, on the other hand, excel at mapping out potential energy surfaces and characterizing these transient species.[4] Their predictive power, however, is contingent on the accuracy of the theoretical level and the completeness of the model.[5]

The true power lies in their integration. Computational models can prescreen catalyst candidates, predict the most promising reaction conditions, and offer plausible mechanistic hypotheses.[6] Experiments then serve to validate these predictions. Crucially, discrepancies between experimental and computational results are not failures but rather opportunities for deeper learning, prompting a refinement of both the experimental approach and the computational model.[7]

Core Methodologies: A Side-by-Side Comparison

To illustrate the cross-validation workflow, we will focus on two widely employed classes of stereoselective reactions: asymmetric hydrogenation and the organocatalytic Michael addition.

Experimental Workflow: From Reaction to Analysis

The experimental workflow in stereoselective synthesis is a meticulous process aimed at maximizing the yield and stereoselectivity of the desired product.

Figure 1: A generalized experimental workflow for stereoselective synthesis.

This protocol is a representative example for the rhodium-catalyzed asymmetric hydrogenation of a prochiral olefin.[4][8]

  • Catalyst Preparation: In a nitrogen-filled glovebox, a solution of the chiral phosphine ligand (e.g., (R)-BINAP, 1.1 mol%) and the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1.0 mol%) in a degassed solvent (e.g., dichloromethane) is stirred for 30 minutes to form the active catalyst.

  • Reaction Setup: The substrate (1.0 mmol) is dissolved in degassed solvent (5 mL) in a high-pressure reactor. The catalyst solution is then transferred to the reactor via syringe.

  • Hydrogenation: The reactor is sealed, purged with hydrogen gas three times, and then pressurized to the desired pressure (e.g., 10 atm). The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25 °C) for the specified time (e.g., 12 hours).

  • Work-up: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel.

  • Analysis: The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[9][10]

The accurate determination of enantiomeric excess is crucial for validating computational predictions.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining ee.[11] Enantiomers are separated on a chiral stationary phase (CSP), and the relative peak areas of the two enantiomers are used to calculate the ee.[12] A typical protocol involves screening different chiral columns and mobile phase compositions to achieve baseline separation.[9]

  • Chiral NMR Spectroscopy: In the presence of a chiral shift reagent, the NMR signals of enantiomers can be resolved.[13][14] The integration of the separated signals allows for the calculation of the ee. This method is often faster than HPLC but can be less accurate if peak overlap occurs.[15][16]

Computational Workflow: Predicting Stereochemical Outcomes

The computational workflow aims to model the reaction pathway and predict the stereochemical outcome by calculating the energies of the diastereomeric transition states.

Computational_Workflow cluster_model Model Building cluster_ts Transition State Search cluster_energy Energy Calculation cluster_predict Prediction Input Build Reactant, Catalyst, and Substrate Structures TS_Search Locate Diastereomeric Transition States (TS) Input->TS_Search Freq_Calc Frequency Calculation (Confirm TS) TS_Search->Freq_Calc Energy Calculate Free Energies of Transition States Freq_Calc->Energy Predict Predict ee/de from Energy Difference Energy->Predict

Figure 2: A generalized computational workflow for predicting stereoselectivity.

This protocol outlines a typical Density Functional Theory (DFT) approach for predicting the enantioselectivity of an asymmetric reaction using Gaussian software.[17][18]

  • Structure Building: The 3D structures of the reactants, catalyst, and substrate are built using a molecular editor like GaussView.

  • Input File Preparation: A Gaussian input file is created for each diastereomeric transition state leading to the different stereoisomers. A representative input file would include:[19][20][21]

    • %mem=16GB: Specifies the memory allocation.

    • %nprocshared=8: Specifies the number of processors to be used.

    • #p opt=(calcfc,ts,noeigentest) freq b3lyp/6-31g(d) scrf=(smd,solvent=toluene): This "route section" specifies the job type (optimization to a transition state followed by a frequency calculation), the level of theory (B3LYP functional with the 6-31G(d) basis set), and the inclusion of a solvent model.[12]

    • The molecular geometry in Cartesian coordinates.

  • Transition State Search: The calculation is run to locate the transition state structure. A successful transition state optimization will result in a structure with exactly one imaginary frequency corresponding to the bond-forming/breaking process.[3][22]

  • Energy Calculation: The Gibbs free energies of the diastereomeric transition states are extracted from the output files.

  • Prediction of Stereoselectivity: The predicted enantiomeric or diastereomeric ratio is calculated from the difference in the free energies (ΔΔG‡) of the transition states using the following equation derived from the Eyring equation:

    ee or de = |(e-ΔΔG‡/RT - 1) / (e-ΔΔG‡/RT + 1)| x 100%

    where R is the gas constant and T is the temperature in Kelvin.

Case Study: Cross-Validation in Asymmetric Hydrogenation

A study on the asymmetric hydrogenation of γ-ketoacids catalyzed by a Nickel complex provides an excellent example of the synergy between experimental and computational approaches.[2]

Experimental Observations: The reaction consistently yielded the R-enantiomer with high enantiomeric excess.

Computational Modeling: DFT calculations were employed to model the reaction mechanism. The key findings were:

  • The rate-determining and stereodetermining step is the hydrogen transfer from the catalyst to the substrate.[2]

  • Two competing transition states, leading to the R and S products, were located.

  • The calculated free energy difference between the two transition states (ΔΔG‡) was 2.4 kcal/mol, favoring the R-product.[2]

Cross-Validation:

SubstrateExperimental ee (%)Predicted ee (%)[2]
γ-ketoacid 1>99 (R)96 (R)
γ-ketoacid 298 (R)96 (R)
γ-ketoacid 395 (R)96 (R)

The excellent agreement between the experimental and predicted enantiomeric excesses validates the proposed reaction mechanism and the computational model.[2] The computational study further revealed that weak non-covalent interactions between the substrate and the catalyst in the transition state are crucial for stereodifferentiation.[2] This level of detail is inaccessible through purely experimental means.

The Rise of Machine Learning in Stereoselectivity Prediction

In recent years, machine learning (ML) has emerged as a powerful tool for predicting the outcomes of chemical reactions, including stereoselectivity.[23][24] Instead of explicitly calculating transition state energies, ML models learn from existing experimental data to identify complex relationships between molecular features and enantiomeric excess.[25][26][27]

A Comparative Overview of Computational Approaches:

MethodStrengthsWeaknesses
DFT Provides detailed mechanistic insights; applicable to novel systems.Computationally expensive; accuracy depends on the chosen functional and basis set.[5]
Machine Learning Can be very fast for prediction once trained; can handle large and complex datasets.Requires a large and diverse training dataset; may not be generalizable to reactions outside the training set; less direct mechanistic insight.[28]

A hybrid approach, where DFT calculations are used to generate data for training ML models, is a promising avenue for future research.[25]

When Theory and Experiment Diverge: A Gateway to Deeper Understanding

Discrepancies between computational predictions and experimental results are invaluable. They often point to an incomplete understanding of the reaction mechanism or limitations in the computational model. For instance, a computational study on a β-elimination step in the synthesis of a cannabidiol precursor initially failed to explain the experimentally observed lack of reactivity.[7] Further computational analysis revealed that conformational constraints prevented the molecule from adopting the necessary geometry for the reaction to occur, a detail not immediately obvious from experimental observations alone.[7] This iterative process of prediction, experimentation, and refinement is the cornerstone of modern chemical research.

Conclusion: A Unified Approach for Accelerated Discovery

The cross-validation of experimental results with computational models represents a paradigm shift in stereoselective synthesis. By moving beyond a purely empirical approach, researchers can leverage the predictive power of in silico methods to guide experimental design, accelerate the discovery of new catalysts and reactions, and gain unprecedented insight into the fundamental principles that govern stereoselectivity. This integrated workflow, built on a foundation of scientific integrity and a commitment to rigorous validation, is poised to drive the next wave of innovation in drug development and chemical synthesis.

References

  • Gorbunov, I. S.; & Paramonov, E. V. (2024). Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics. Molecules, 29(2), 385. [Link]

  • Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL: AN INTRODUCTION TO COMPUTATIONAL CHEMISTRY USING G09W AND AVOGADRO SOFTWARE. McGill University. [Link]

  • Reiher, M., & Simm, G. N. (2020). High-throughput ab initio reaction mechanism exploration in the cloud with automated multi-reference validation. The Journal of Chemical Physics, 153(24), 244113. [Link]

  • Di Mola, A., et al. (2025). Synthesis of a Cannabidiol Precursor: Experimental Challenges and DFT Insights into β-Elimination Barriers. ACS Omega. [Link]

  • Houk, K. N., & Cheong, P. H.-Y. (2025). Computational tools for the prediction of site- and regioselectivity of organic reactions. Chemical Science. [Link]

  • SB. (2023, November 18). How to do Transition State calculation using Gaussian 09W or 16 [Video]. YouTube. [Link]

  • Wenzel, T. J., & Chiral NMR. (2020). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 97(10), 3749–3755. [Link]

  • Paton, R. S., & Goodman, J. M. (2022). Deep learning for enantioselectivity predictions in catalytic asymmetric β-C–H bond activation reactions. RSC Chemical Biology, 3(11), 1363-1372. [Link]

  • Zhang, W., et al. (2026). Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. Organic Letters. [Link]

  • Tiano, L., et al. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv. [Link]

  • Vantourout, J. C., et al. (2024). Simultaneous reaction- and analytical model building using dynamic flow experiments to accelerate process development. Digital Discovery, 3(1), 116-125. [Link]

  • University of California, Santa Barbara. (n.d.). Transition State Searching in Gaussian/GaussView – an SN2 example. [Link]

  • Anslyn, E. V., et al. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 134(1), 57-60. [Link]

  • Tiano, L., et al. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv. [Link]

  • Li, J., et al. (2021). Predicting the Stereoselectivity of Chemical Transformations by Machine Learning. arXiv. [Link]

  • Fung, V., et al. (2020). Comparison of DFT-calculated versus machine learning-predicted ∆ G H using various regression models. ResearchGate. [Link]

  • Leddin, E. M. (n.d.). Gaussian Input Files. Computational Chemistry Resources. [Link]

  • Krska, S. W., et al. (2022). High-Throughput Experimentation-Enabled Asymmetric Hydrogenation. ACS Catalysis, 12(23), 14463-14478. [Link]

  • Wenzel, T. J. (n.d.). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley Press. [Link]

  • Simkó, E., et al. (2023). Understanding DFT Uncertainties for More Reliable Reactivity Predictions by Advancing the Analysis of Error Sources. Journal of Chemical Theory and Computation, 19(11), 3246-3260. [Link]

  • Jacobson, N. (n.d.). The art of finding transition structures. The DFT Course. [Link]

  • Gagliardi, L., et al. (2023). High-Throughput Experimentation, Theoretical Modeling, and Human Intuition: Lessons Learned in Metal–Organic-Framework-Support. Journal of the American Chemical Society, 145(4), 2146-2155. [Link]

  • Norrby, P.-O., & Helquist, P. (2016). Prediction of Stereochemistry using Q2MM. Accounts of Chemical Research, 49(5), 937–946. [Link]

  • SB. (2023, September 23). How to prepare input file for Gaussian Calculation | for Linux and Windows Machine [Video]. YouTube. [Link]

  • Corminboeuf, C., et al. (2022). Reaction-based machine learning representations for predicting the enantioselectivity of organocatalysts. Chemical Science, 13(28), 8234-8243. [Link]

  • Wenzel, T. J. (2025). NMR determination of enantiomeric excess. ResearchGate. [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]

  • Nájera, C., & Chinchilla, R. (2018). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 23(10), 2633. [Link]

  • Houk, K. N., & Cheong, P. H.-Y. (n.d.). Challenges in Predicting Stereoselectivity. Applied Theoretical Organic Chemistry. [Link]

  • Li, Y., et al. (2024). Measuring the Effects and Examining the Mechanisms of Artificial Intelligence Empowering Rural Revitalization. Sustainability, 16(10), 4051. [Link]

  • Merck & Co. (2025). High-Throughput Experimentation-Enabled Asymmetric Hydrogenation. ResearchGate. [Link]

  • Cui, P., et al. (2024). Machine learning-assisted amidase-catalytic enantioselectivity prediction and rational design of variants for improving enantioselectivity. Communications Chemistry, 7(1), 1-10. [Link]

  • Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 15(1), 34-41. [Link]

  • Sameera, W. M. C., & Maeda, S. (2017). DFT and AFIR Study on the Mechanism and the Origin of Enantioselectivity in Iron-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 139(46), 16896–16906. [Link]

  • Dehghani, A. (2025). How to set gaussian calculation setup?? ResearchGate. [Link]

  • Gavrilov, Y. (2019, January 14). Creating and running a simple DFT calculation in GaussView / Gaussian [Video]. YouTube. [Link]

  • Kim, B., et al. (2024). Predicting the stereoselectivity of chemical reactions by composite machine learning method. Scientific Reports, 14(1), 1-12. [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(44), 15061–15066. [Link]

  • SB. (2023, August 28). How to Create Input file for Gaussian 09 Calculation and Geometry Optimization [Video]. YouTube. [Link]

  • von Lilienfeld, O. A., et al. (2017). Machine learning prediction errors better than DFT accuracy. arXiv. [Link]

  • MacMillan, D. W. C., et al. (2005). The First Enantioselective Organocatalytic Mukaiyama−Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. Journal of the American Chemical Society, 127(1), 32-33. [Link]

  • Rahman, M. M., et al. (2016). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 7-14. [Link]

  • da Silva, A. B. F., & de Oliveira, K. T. (2020). Computation-Guided Support to Experiments by the Exploration of Reaction Mechanisms: Organic Synthesis, Natural Products and Environmental Issues. Journal of the Brazilian Chemical Society, 31(12), 2459-2475. [Link]

  • de Oliveira, K. T., et al. (2025). Mechanistic Insights into NO Releasing by Functionalized Carbon Quantum Dots: A DFT Study. ACS Omega. [Link]

  • Alcaide, B., & Almendros, P. (2014). A general overview on the organocatalytic intramolecular aza-Michael reaction. Organic & Biomolecular Chemistry, 12(22), 3548-3565. [Link]

Sources

A Comparative Guide to L-Isoleucinol-Based Catalysts and Their Performance Against Industry Standards

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust catalysts is paramount. L-isoleucinol, a chiral building block derived from the naturally occurring amino acid L-isoleucine, has emerged as a promising scaffold for the development of novel catalysts. This guide provides an in-depth comparison of L-isoleucinol-based catalysts with established industry standards, offering experimental data, detailed protocols, and mechanistic insights to aid researchers, scientists, and drug development professionals in catalyst selection and application.

The core principle of asymmetric catalysis lies in the transfer of chirality from a catalyst to a substrate, enabling the selective synthesis of one enantiomer over the other.[1] This is of critical importance in the pharmaceutical industry, where the therapeutic effect of a drug is often associated with a specific enantiomer. L-isoleucinol provides a readily available chiral pool from which a diverse range of ligands and catalysts can be synthesized.

This guide will focus on a representative L-isoleucinol-based catalyst and benchmark its performance against two titans of industrial asymmetric synthesis: the Corey-Bakshi-Shibata (CBS) catalyst for the reduction of ketones and Noyori-type ruthenium catalysts for asymmetric hydrogenation.

Performance Benchmark: L-Isoleucinol-Based Catalysts vs. Industry Standards

The following table summarizes the performance of a novel L-isoleucine-derived helical polyisocyanide catalyst in the asymmetric aldol reaction, juxtaposed with the performance of well-established CBS and Noyori catalysts in the asymmetric reduction of ketones. It is crucial to note that these catalysts are benchmarked in different, albeit fundamental, asymmetric transformations, reflecting their specialized applications.

Catalyst SystemReaction TypeSubstrateProductYield (%)Enantiomeric Excess (ee %)Source(s)
L-Isoleucine-Derived Catalyst
Helical Polyisocyanide (poly-1m)Asymmetric AldolCyclopentanone / 4-nitrobenzaldehydeChiral β-hydroxy ketone8099.8[2]
Helical Polyisocyanide (poly-1m)Asymmetric AldolCyclohexanone / 4-nitrobenzaldehydeChiral β-hydroxy ketone7667.9[2]
Industry Standard Catalysts
(S)-CBS CatalystAsymmetric Ketone ReductionAcetophenone(R)-1-Phenylethanol>9999[3]
(S)-BINAP-RuCl₂-(S,S)-DPENAsymmetric HydrogenationAcetophenone(R)-1-Phenylethanol>9999[3]
(R,R)-TsDPEN-RuAsymmetric Hydrogenation2,4,4-trimethyl-2-cyclohexenoneChiral alcohol9898 (S)[3]

Expert Analysis of Performance Data:

The L-isoleucine-derived helical polyisocyanide catalyst demonstrates exceptional enantioselectivity (99.8% ee) in the asymmetric aldol reaction between cyclopentanone and 4-nitrobenzaldehyde.[2] This level of stereocontrol is highly desirable for the synthesis of complex chiral molecules. While its performance with cyclohexanone is more modest, it showcases the potential of this catalyst system.

In comparison, the industry-standard CBS and Noyori catalysts exhibit consistently high yields and enantioselectivities for the asymmetric reduction of ketones.[3] These catalysts are workhorses in both academic and industrial settings due to their broad substrate scope and predictable stereochemical outcomes. The choice between these catalysts often depends on factors such as the nature of the substrate, cost, and desired reaction conditions.

Mechanistic Insights: Understanding the Source of Chirality

The efficacy of a chiral catalyst is rooted in its ability to create a diastereomeric transition state with a significant energy difference, favoring the formation of one enantiomer.

Proposed Catalytic Cycle for L-Isoleucine-Derived Helical Polyisocyanide in Asymmetric Aldol Reaction

The helical structure of the L-isoleucine-derived polyisocyanide catalyst is believed to create a well-defined chiral environment. The catalytic cycle likely involves the formation of an enamine intermediate with the ketone, which then undergoes a stereoselective addition to the aldehyde. The bulky side chain of the isoleucine monomer plays a crucial role in directing the facial selectivity of the attack.

G cluster_0 Catalytic Cycle A Catalyst + Ketone B Enamine Intermediate A->B Formation of chiral enamine C Aldehyde Coordination B->C Approach of aldehyde D Diastereomeric Transition State C->D Facial selection E Product Formation D->E C-C bond formation F Catalyst Regeneration E->F Hydrolysis F->A Recycle

Caption: Proposed catalytic cycle for the asymmetric aldol reaction.

Established Mechanism for the Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction employs a chiral oxazaborolidine catalyst that coordinates with both the borane reducing agent and the ketone substrate.[4] This ternary complex facilitates the stereoselective transfer of a hydride ion to one face of the ketone. The steric bulk of the catalyst directs the approach of the borane, leading to high enantioselectivity.[1]

G cluster_1 CBS Reduction Mechanism Catalyst CBS Catalyst Complex Catalyst-Borane Complex Catalyst->Complex Borane BH3 Borane->Complex Ketone Prochiral Ketone Ternary Ternary Complex (Catalyst-Borane-Ketone) Ketone->Ternary Complex->Ternary Product Chiral Alcohol Ternary->Product Hydride Transfer Product->Catalyst Catalyst Turnover

Caption: Simplified mechanism of the CBS reduction.

Experimental Protocols: A Guide to Reproducible Results

The following protocols are provided as a general guide. Optimization of reaction conditions is often necessary for specific substrates.

General Procedure for Asymmetric Aldol Reaction with L-Isoleucine-Derived Catalyst

This protocol is adapted from the reported procedure for the helical polyisocyanide catalyst.[2]

  • To a vial containing the L-isoleucine-derived catalyst (5-10 mol%), add the ketone (1.2 equivalents) and the solvent (e.g., saturated brine).

  • Stir the mixture at the desired temperature (e.g., room temperature) for 10-15 minutes.

  • Add the aldehyde (1.0 equivalent) to the reaction mixture.

  • Stir the reaction until completion, monitoring by TLC or GC analysis.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated NH₄Cl solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.

General Procedure for Asymmetric Reduction of a Ketone with a CBS Catalyst

This is a representative protocol for the CBS reduction.[3]

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of the CBS catalyst (5-10 mol%) in an anhydrous solvent (e.g., THF).

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (0.6-1.0 equivalents) to the catalyst solution.

  • Stir the mixture for 10-15 minutes.

  • Add a solution of the ketone (1.0 equivalent) in the same anhydrous solvent dropwise to the reaction mixture.

  • Stir the reaction at the same temperature until the starting material is consumed, as monitored by TLC or GC.

  • Carefully quench the reaction by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to afford the chiral alcohol.

  • Determine the enantiomeric excess by chiral GC or HPLC analysis.

G cluster_workflow General Experimental Workflow start Reaction Setup (Inert atmosphere, solvent) catalyst Add Catalyst start->catalyst reagent Add Reagent (e.g., Borane or Aldehyde) catalyst->reagent substrate Add Substrate (e.g., Ketone) reagent->substrate reaction Stir at Controlled Temperature substrate->reaction monitoring Monitor Reaction (TLC/GC) reaction->monitoring monitoring->reaction Incomplete quench Quench Reaction monitoring->quench Complete workup Aqueous Workup & Extraction quench->workup purification Column Chromatography workup->purification analysis Analysis (Yield, ee%) purification->analysis

Caption: A generalized workflow for asymmetric catalysis experiments.

Conclusion

L-Isoleucinol-based catalysts represent a valuable addition to the synthetic chemist's toolbox, demonstrating high enantioselectivity in specific applications such as the asymmetric aldol reaction. While industry-standard catalysts like the CBS and Noyori systems remain the go-to choices for a broad range of asymmetric reductions due to their proven reliability and extensive documentation, the development of novel catalyst scaffolds from readily available chiral sources like L-isoleucinol is crucial for expanding the scope and efficiency of asymmetric synthesis. The choice of catalyst should be guided by the specific transformation, desired level of stereocontrol, and economic considerations. Further research into the applications and optimization of L-isoleucinol-derived catalysts will undoubtedly solidify their position in the field of asymmetric catalysis.

References

  • Li, C., Yi, S., Wang, Z., Chen, C., Wang, S., & Lai, C. (2025). Design and application of l-isoleucine-derived helical polyisocyanide catalyst for asymmetric aldol and oxa-Michael–aldol cascade reactions. New Journal of Chemistry. [Link]

  • Wikipedia. (2023). Chiral auxiliary. [Link]

  • Organic Chemistry Portal. (2021). CBS Reduction (Corey-Itsuno Reduction). [Link]

  • Schreiner, P. R., et al. (2021). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. Angewandte Chemie International Edition, 60(9), 4823-4832. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of (2S,3S)-2-Amino-3-methylpentan-1-ol Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

(2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride, also known as L-Isoleucinol hydrochloride, is a chiral amino alcohol salt utilized as a biochemical reagent in various research applications.[1] Proper management of its disposal is not merely a regulatory formality but a critical component of a robust laboratory safety culture. This guide delineates the essential steps for its safe handling, potential neutralization, and ultimate disposal, ensuring the protection of laboratory personnel and the environment.

Understanding the Hazard Profile

PropertyInformationSource
Chemical Name This compound[2]
CAS Number 133736-94-4[2]
Molecular Formula C₆H₁₆ClNO[2]
GHS Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2]
Signal Word Warning[2]

The hydrochloride salt of an amino alcohol is acidic in nature and can be corrosive. The presence of the amino and alcohol functional groups suggests that it should be treated as a chemical that requires careful handling to avoid contact and inhalation.

Core Disposal Directive: Segregation and Collection

The cardinal principle for managing this waste stream is that it must be treated as hazardous waste unless subjected to a validated neutralization protocol. Under no circumstances should untreated this compound or its solutions be disposed of down the drain. [3] This practice is illegal in most jurisdictions and can lead to unforeseen chemical reactions within the drainage system, posing a risk to maintenance personnel and the environment.

Step-by-Step Waste Collection Protocol:
  • Container Selection: Utilize a dedicated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are suitable. Avoid metal containers, as the acidic nature of the hydrochloride salt can cause corrosion.[4]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant, Harmful).[5]

  • Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA).[5] This area should be at or near the point of generation and under the direct control of laboratory personnel.[3] Crucially, segregate this waste from incompatible materials, particularly strong bases and oxidizing agents.[5]

  • Container Management: Keep the waste container tightly sealed when not in use. Do not overfill the container; a headspace of at least 10% is recommended to accommodate potential gas evolution and temperature changes.[4]

  • Log-keeping: Maintain a log of the waste added to the container, including quantities and dates. This is essential for regulatory compliance and for the final disposal manifest.

On-Site Neutralization: A Considered Approach

For small quantities of dilute aqueous solutions of this compound, on-site neutralization may be a viable option to render the waste non-hazardous. This process should only be undertaken by trained personnel in a controlled laboratory environment. The objective is to deprotonate the amine hydrochloride to the free amine, which may be less hazardous, and adjust the pH to a neutral range (typically 6-8).

Neutralization Protocol:
  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses with side shields, and nitrile gloves. The entire procedure should be conducted within a certified chemical fume hood.

  • Preparation: Place the container with the aqueous waste solution in a larger secondary container to contain any potential spills. Use a magnetic stirrer and a stir bar to ensure gentle and uniform mixing.

  • Selection of Neutralizing Agent: A weak base is recommended to control the reaction rate and prevent excessive heat generation. A 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is a suitable choice.[6]

  • Neutralization Procedure:

    • Slowly add the weak base solution dropwise to the stirring waste solution.

    • Monitor the pH of the solution continuously using a calibrated pH meter or pH strips.

    • Continue adding the base until the pH of the solution is stable within the neutral range (6-8). Be mindful that the reaction may produce carbon dioxide gas, leading to foaming or effervescence.

  • Post-Neutralization Management:

    • Once neutralized, the resulting solution may be considered for drain disposal, only if it meets all local wastewater discharge regulations and does not contain other hazardous components.

    • It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance on drain disposal of neutralized solutions.

    • If drain disposal is not permitted, the neutralized solution must still be collected as hazardous waste, but it will be in a less hazardous state.

Disposal Decision Workflow

The following flowchart provides a visual guide to the decision-making process for the disposal of this compound.

DisposalWorkflow start Waste Generation: (2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride is_solid Is the waste a solid or concentrated material? start->is_solid is_dilute Is the waste a dilute aqueous solution? is_solid->is_dilute No collect_hw Collect as Hazardous Waste - Label container with full chemical name and hazards. - Store in a designated Satellite Accumulation Area. is_solid->collect_hw Yes is_dilute->collect_hw No (e.g., organic solvent) neutralization_option Consider On-Site Neutralization is_dilute->neutralization_option Yes final_disposal Arrange for Pickup by Certified Hazardous Waste Contractor collect_hw->final_disposal neutralization_option->collect_hw No perform_neutralization Perform Neutralization Protocol - Use weak base (e.g., NaHCO₃). - Monitor pH to 6-8. - Conduct in a fume hood with appropriate PPE. neutralization_option->perform_neutralization Yes check_local_regs Consult Institutional EHS & Local Wastewater Regulations perform_neutralization->check_local_regs drain_disposal Permitted Drain Disposal - Flush with copious amounts of water. check_local_regs->drain_disposal Permitted collect_neutralized_hw Collect as Neutralized Hazardous Waste - Label container appropriately. check_local_regs->collect_neutralized_hw Not Permitted collect_neutralized_hw->final_disposal

Caption: Disposal decision workflow for this compound.

Spill & Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Small Spills: For small spills of the solid, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container. For small spills of a solution, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal. The spill area should then be decontaminated.

Regulatory Compliance

All laboratory waste management activities are governed by local and national regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the primary framework.[4] Key compliance points include:

  • Waste Determination: The generator of the waste is responsible for determining if it is hazardous.

  • Accumulation Time Limits: There are limits on how long hazardous waste can be stored in a Satellite Accumulation Area.[3]

  • Training: All personnel handling hazardous waste must receive appropriate training.[7]

  • Record Keeping: Meticulous records of waste generation and disposal are mandatory.

It is essential to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable regulations.[3]

Conclusion

The proper disposal of this compound is a multi-faceted process that demands a thorough understanding of its potential hazards, adherence to established protocols, and a commitment to regulatory compliance. By implementing the procedures outlined in this guide, researchers can effectively manage this chemical waste stream, thereby fostering a safer and more sustainable laboratory environment.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • ResearchGate. (2023, December 27). How can I neutralize amine hydrochlorides? Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved from [Link]

  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Hazardous Chemical Waste Disposal. Retrieved from [Link]

  • University of Canterbury. (2023, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • ResearchGate. (2014, November 20). Can anyone suggest how to neutralize amine hydrochlorides? Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: L-Isoleucine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). US6171501B1 - Process for the separation of amino acids and their salts from an aqueous solution.
  • Google Patents. (n.d.). EP0600606A1 - Neutralizing amines with low salt precipitation potential.
  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]

Sources

Personal protective equipment for handling (2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, navigating the complexities of chemical handling is paramount to ensuring both experimental integrity and, more importantly, personnel safety. This guide provides a comprehensive, technically grounded protocol for the safe handling of (2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride (also known as L-Isoleucinol hydrochloride), a chiral amino alcohol used as a biochemical reagent.[1][2] The procedures outlined below are designed to offer clear, actionable steps and logistical plans for researchers and drug development professionals.

Hazard Identification and Risk Assessment

Before any handling of this compound, a thorough understanding of its potential hazards is essential. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for this assessment. Based on data for the parent compound, 2-Amino-3-methylpentan-1-ol, the primary hazards are categorized as follows:

  • Skin Irritation (H315): The compound can cause skin irritation upon direct contact.[3]

  • Serious Eye Irritation (H319): Poses a significant risk of causing serious irritation if it comes into contact with the eyes.[3]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may lead to respiratory tract irritation.[3][4]

These classifications are the cornerstone of our safety protocol; they dictate the minimum level of personal protective equipment (PPE) and engineering controls required to mitigate risk.

Hazard Summary & Core Protection Strategy
Hazard ClassificationGHS Hazard StatementRequired Engineering ControlMandatory Personal Protective Equipment (PPE)
Skin Corrosion/IrritationH315: Causes skin irritationChemical Fume HoodNitrile Gloves, Lab Coat
Serious Eye Damage/IrritationH319: Causes serious eye irritationChemical Fume HoodChemical Safety Goggles / Face Shield
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritationChemical Fume HoodN95 Respirator (if dust/aerosol generation is likely)

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a system of defense tailored to the specific risks posed by the chemical.

  • Eye and Face Protection: Given the H319 classification (Causes serious eye irritation), standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory.[1] For procedures with a higher risk of splashing, such as when handling larger volumes or solutions, a face shield should be worn in addition to goggles.

  • Skin and Body Protection:

    • Gloves: Chemical-resistant nitrile gloves are the standard requirement for handling this compound.[1] Always inspect gloves for tears or punctures before use. For prolonged handling or when working with solutions, consider double-gloving. If contact occurs, remove the contaminated glove immediately, wash your hands thoroughly, and don a new glove.

    • Lab Coat: A full-length laboratory coat must be worn and fully fastened to protect against incidental skin contact.[1]

  • Respiratory Protection:

    • Engineering Controls as Primary Defense: The primary method for controlling respiratory hazards is to use engineering controls. All weighing, reconstitution, and handling of the solid compound must be performed inside a certified chemical fume hood to prevent the inhalation of dust or aerosols.[1][4]

    • Respirator Use: If engineering controls are not available or are insufficient to control airborne concentrations, a NIOSH-approved N95 respirator (or equivalent) should be used. This should be guided by a site-specific risk assessment.

Safe Handling and Operational Workflow

A systematic workflow minimizes exposure and ensures procedural consistency. The following diagram and steps outline the critical path for safely handling this compound from receipt to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A Review Safety Data Sheet (SDS) B Verify Fume Hood Certification is Current A->B C Don Mandatory PPE (Goggles, Lab Coat, Gloves) B->C D Place Compound and Equipment in Hood C->D Proceed to Hood E Carefully Weigh Solid Compound D->E F Reconstitute or Transfer Compound E->F G Decontaminate Surfaces F->G Complete Experiment H Segregate and Label Hazardous Waste G->H I Remove PPE and Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of (2S,3S)-2-Amino-3-methylpentan-1-ol HCl.

Step-by-Step Handling Protocol:
  • Preparation:

    • Always review the Safety Data Sheet (SDS) before beginning work.

    • Ensure the chemical fume hood has been certified within the last year.

    • Don all required PPE: sealed chemical safety goggles, a buttoned lab coat, and nitrile gloves.[1]

  • Execution (inside a fume hood):

    • Before opening the container, place it, along with all necessary glassware, spatulas, and weighing paper, inside the fume hood.

    • Handle the solid carefully to avoid generating dust.

    • If reconstituting, add the solvent to the solid slowly to prevent splashing.

  • Storage:

    • Keep the container tightly closed when not in use.[5]

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6]

Emergency and Disposal Procedures

Spill Management:

In the event of a spill, evacuate non-essential personnel. Wearing your full PPE, manage the spill as follows:

  • Cover the spill with an absorbent material like vermiculite or sand.

  • For acidic hydrochloride salts, neutralization with a weak base like sodium bicarbonate may be appropriate, but this should be done with caution.[1]

  • Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.

  • Clean the affected area thoroughly.

Waste Disposal:

  • All waste material, including contaminated consumables (e.g., gloves, weighing paper) and surplus chemical, must be treated as hazardous waste.

  • Dispose of contents and containers in accordance with local, regional, and national regulations.[6][7] Do not let the product enter drains.

By adhering to this structured protocol, you can confidently handle this compound, ensuring a safe laboratory environment while maintaining the highest standards of scientific practice.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025).
  • SAFETY DATA SHEET - Fisher Scientific. (2025).
  • Sigma 75543 - SAFETY DATA SHEET. (2025).
  • This compound - Benchchem. (n.d.).
  • MSDS - Safety Data Sheet. (n.d.).
  • PF-543 (hydrochloride) - Safety Data Sheet. (2025).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024).
  • (2S,3S)-2-amino-3-methylpentan-1-ol | Biochemical Reagent | MedChemExpress. (n.d.).
  • Safety Data Sheet: Polydimethylsiloxane - Carl ROTH. (n.d.).
  • 1 - SAFETY DATA SHEET. (2025).
  • 2-Amino-3-methylpentan-1-ol | C6H15NO | CID 91202 - PubChem. (n.d.).
  • (2S,3S)-2-amino-3-methylpentan-1-ol - Echemi. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.